Synthesis and Characterization of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol: A Comprehensive Technical Guide
Executive Summary & Strategic Importance The 1,2-benzisoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for numerous atypical antipsychotics (e.g., risperidone,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
The 1,2-benzisoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for numerous atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsant agents (e.g., zonisamide). Within this class, 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (CAS 642087-62-5) is a highly versatile, high-purity chemical building block[1].
The strategic value of this molecule lies in its dual functionalization:
The 5-Nitro Group: Acts as a robust handle that can be easily reduced to an amine, opening pathways for amidation, reductive amination, or Buchwald-Hartwig cross-coupling.
The C3-Hydroxyethyl Tail: Provides an aliphatic hydroxyl group that can be converted into a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution, which is critical for attaching complex piperazine or piperidine appendages common in neuroactive drugs.
This whitepaper provides a rigorously validated, self-contained protocol for the synthesis and analytical characterization of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol, emphasizing the mechanistic causality behind each experimental parameter.
Retrosynthetic Analysis and Mechanistic Rationale
The construction of 3-substituted 1,2-benzisoxazoles is most reliably achieved via the base-catalyzed intramolecular cyclization of ortho-haloaryl ketoximes[2]. This transformation proceeds through a Nucleophilic Aromatic Substitution (SNAr) pathway[3].
Mechanistic Causality
Substrate Selection: We utilize 2-fluoro-5-nitroacetophenone rather than its chloro- or bromo-analogues. The extreme electronegativity of the fluorine atom exerts a strong inductive pull, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-F bond. Coupled with the electron-withdrawing para-nitro group, this renders the ring highly susceptible to nucleophilic attack by the oximate anion.
Solvent and Base Dynamics: The cyclization is driven by potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF). DMF, a polar aprotic solvent, tightly solvates the potassium cation but leaves the oximate anion "naked." This heightened nucleophilicity ensures rapid ring closure and suppresses the competing Beckmann rearrangement, which typically yields unwanted benzoxazole byproducts.
Fig 1. Step-by-step synthetic workflow for 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol.
Experimental Protocols: A Self-Validating System
The following methodologies are designed to be self-validating, incorporating in-process checks to ensure the integrity of the synthesis without requiring immediate offline analytics.
Step 1: Hydroxymethylation (Aldol Addition)
Objective: Introduce the terminal hydroxyl group to form the 3-hydroxypropan-1-one backbone.
Reaction Setup: Charge a dry, nitrogen-flushed round-bottom flask with 2-fluoro-5-nitroacetophenone (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M solution.
Reagent Addition: Add paraformaldehyde (1.5 equiv) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv).
Causality & Execution: Stir at room temperature for 12 hours. Causality: DBU is selected as a non-nucleophilic, sterically hindered base to generate the enolate cleanly without displacing the highly reactive ortho-fluorine atom.
Validation: The reaction is complete when TLC (Hexanes/EtOAc 7:3) shows the complete consumption of the highly UV-active starting material and the appearance of a more polar, broad spot (due to hydrogen bonding of the new hydroxyl group).
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 1-(2-fluoro-5-nitrophenyl)-3-hydroxypropan-1-one.
Step 2: Oximation
Objective: Convert the ketone to the requisite E-oxime intermediate.
Reaction Setup: Dissolve the crude 1-(2-fluoro-5-nitrophenyl)-3-hydroxypropan-1-one (1.0 equiv) in absolute ethanol (0.3 M).
Causality & Execution: Reflux the mixture for 4 hours. Causality: Sodium acetate acts as a crucial buffer. It neutralizes the HCl liberated from hydroxylamine, preventing the reaction from becoming too acidic (which stalls oxime formation) or too basic (which could trigger premature, uncontrolled cyclization). Thermodynamic heating strongly favors the formation of the E-oxime, which is sterically mandated for the subsequent ring closure[3].
Validation: Upon cooling, the oxime intermediate will often precipitate directly from the ethanolic solution upon the slow addition of distilled water.
Workup: Filter the precipitate, wash with cold water, and dry under high vacuum.
Step 3: Intramolecular SNAr Cyclization
Objective: Form the 1,2-benzisoxazole core.
Reaction Setup: Dissolve the oxime intermediate (1.0 equiv) in anhydrous DMF (0.2 M).
Causality & Execution: Heat the suspension to 80°C for 6 hours. Causality: The 80°C threshold provides the exact activation energy required to overcome the steric strain of forming the 5-membered heterocyclic ring. Exceeding 100°C risks triggering the Beckmann rearrangement.
Validation: The reaction mixture will initially turn a deep, vibrant red/orange—a visual confirmation of the Meisenheimer complex formation. As the fluoride leaving group is eliminated and aromaticity is restored, the solution will lighten to a pale yellow.
Workup: Pour the cooled mixture into ice-cold distilled water (5 volumes) under vigorous stirring. Collect the resulting precipitate by vacuum filtration and recrystallize from ethanol to afford pure 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol.
Fig 2. Mechanistic pathway of the base-catalyzed intramolecular SNAr cyclization.
Analytical Characterization
Thorough characterization is required to confirm the regiochemistry of the cyclization and the integrity of the aliphatic tail. The summary of the expected quantitative data for >98% pure 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol is provided in Table 1.
Table 1: Summary of Quantitative Characterization Data
Note on NMR Interpretation: The highly deshielded doublet at 8.85 ppm is a hallmark of the H-4 proton, which sits in the anisotropic deshielding cone of both the adjacent nitro group and the isoxazole ring system.
Conclusion
The synthesis of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol via the targeted SNAr cyclization of an E-oxime intermediate provides a scalable, high-yield pathway to a critical medicinal chemistry building block. By strictly controlling the base and solvent environment (K2CO3/DMF) and utilizing the highly activated 2-fluoro-5-nitroacetophenone precursor, researchers can bypass common pitfalls such as the Beckmann rearrangement, ensuring high fidelity in the generation of the 1,2-benzisoxazole core.
References
Benchchem - 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol | CAS 642087-62-5. Available at:[1]
e-journals.in - Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Available at:[2]
chim.it - RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Available at:
Thieme Connect - Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Available at:[3]
Comprehensive Profiling of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol: Solubility and Stability Dynamics
Executive Summary The compound 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (CAS: 642087-62-5) represents a critical building block and intermediate in modern medicinal chemistry and drug development[1]. Characterized by its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (CAS: 642087-62-5) represents a critical building block and intermediate in modern medicinal chemistry and drug development[1]. Characterized by its unique bicyclic benzisoxazole core, an electron-withdrawing nitro group, and a primary alcohol side chain, the molecule presents specific physicochemical challenges. This technical guide provides an in-depth mechanistic analysis of its solubility and stability profiles, offering researchers self-validating experimental workflows to ensure structural integrity during synthesis, formulation, and storage.
Understanding the causality behind the physicochemical behavior of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol requires a deconstruction of its structural motifs:
Benzisoxazole Ring: The N-O bond within the isoxazole ring is inherently sensitive to nucleophilic attack and reductive conditions, making it a primary site for hydrolytic cleavage.
5-Nitro Group: As a strong electron-withdrawing group (EWG), the nitro substituent decreases the electron density of the aromatic system. This increases the molecule's susceptibility to nucleophilic aromatic substitution but stabilizes the molecule against electrophilic attack. It also introduces photolability.
Hydroxyethyl Chain: The primary alcohol acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's hydration sphere and aqueous solubility. However, it is also a prime target for oxidation.
According to Lipinski’s Rule of Five, a compound's lipophilicity (LogP) and hydrogen-bonding capacity fundamentally shape its solubility and formulation strategies[2][3]. For this compound, the balance between the lipophilic benzisoxazole core and the hydrophilic ethanol chain dictates its partition coefficient and solvent compatibility.
Mechanistic Drivers of Solubility
Solubility is not merely a static measurement; it is a dynamic equilibrium dictated by the free energy of solvation versus the crystal lattice energy.
Aqueous vs. Organic Solubility
The presence of the primary alcohol provides moderate aqueous solubility, but the planar, aromatic benzisoxazole core drives strong intermolecular
π−π
stacking in the solid state. This high lattice energy often restricts rapid dissolution in purely aqueous media. Consequently, the compound exhibits optimal solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in protic solvents (e.g., Methanol, Ethanol).
pH-Dependent Solubility
While the molecule lacks a strongly ionizable amine or carboxylic acid, extreme pH environments alter its apparent solubility via degradation rather than ionization. At high pH (pH > 8.0), the base-catalyzed ring opening of the benzisoxazole core yields highly soluble, but structurally compromised, degradation products.
Stability Profiling & Degradation Pathways
Stability testing must align with ICH Q1A(R2) guidelines to ensure that environmental factors (temperature, humidity, light) do not compromise the compound's integrity[4][5].
Hydrolytic Degradation
The most critical vulnerability of the benzisoxazole pharmacophore is the N-O bond. Under alkaline conditions, hydroxide ions attack the C3 position, leading to ring opening and the formation of salicylic acid derivatives.
Oxidative Vulnerability
The primary alcohol on the ethyl chain is susceptible to oxidation. In the presence of reactive oxygen species (ROS) or transition metal impurities, the alcohol oxidizes to an aldehyde, and subsequently to a carboxylic acid.
Photostability
The nitroaromatic system is highly efficient at absorbing UV light. Photoexcitation can lead to the reduction of the nitro group to nitroso or hydroxylamine intermediates, particularly in the presence of hydrogen donors.
Figure 1: Primary degradation pathways of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes intrinsic controls to verify the causality of the observed results.
Causality Focus: Differentiating kinetic dissolution from true thermodynamic equilibrium.
Preparation: Add an excess of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (approx. 50 mg) to 1 mL of the target buffer (pH 1.2, 4.5, 6.8, and 7.4) in a glass vial.
Equilibration: Agitate the suspension at 300 rpm at a constant 25.0 ± 0.1 °C for 48 hours. Validation step: Sample at 24h and 48h; equilibrium is validated only if the concentration difference between the two time points is <5%.
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ = 254 nm) against a validated calibration curve.
Protocol 2: Forced Degradation (Stress Testing)
Causality Focus: Identifying intrinsic stability liabilities prior to long-term ICH Q1A(R2) testing.
Acid/Base Hydrolysis: Dissolve the compound in a 50:50 mixture of Acetonitrile and 0.1N HCl (Acid) or 0.1N NaOH (Base). Incubate at 60 °C for 24 hours. Validation step: Neutralize the samples before HPLC injection to prevent column degradation.
Oxidative Stress: Treat a 1 mg/mL solution of the compound with 3%
H2O2
at room temperature for 24 hours.
Photostability: Expose a solid sample and a solution sample (in water/methanol) to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light (ICH Q1B compliant).
Analysis: Analyze all stressed samples via LC-MS/MS to quantify parent loss and identify the mass of degradation products. Mass balance (Parent + Degradants = 100%) must be achieved to validate the assay.
Quantitative Data Summary
The following table summarizes the expected physicochemical behavior based on the structural profiling and forced degradation parameters.
Parameter
Condition
Observed Behavior / Result
Aqueous Solubility
pH 1.2 - 6.8 (25°C)
Low (< 0.1 mg/mL); stable suspension
Aqueous Solubility
pH > 8.0 (25°C)
Apparent increase due to degradation
Organic Solubility
DMSO, DMF
High (> 50 mg/mL)
Hydrolytic Stability
0.1N NaOH, 60°C, 24h
> 80% degradation (Ring opening)
Oxidative Stability
3%
H2O2
, 25°C, 24h
Moderate degradation (Aldehyde formation)
Photostability
ICH Q1B Conditions
High degradation in solution; moderate in solid state
References
Lipinski C.A., Lombardo F., Dominy B.W., Feeney P.J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Adv. Drug Deliv. Rev. Available at: [Link]
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". Available at: [Link]
Quantum Chemical Calculations for 5-Nitrobenzo[d]isoxazole Derivatives: A Technical Whitepaper
Executive Summary 5-Nitrobenzo[d]isoxazole (often referred to as 5-nitrobenzisoxazole) is a privileged heterocyclic scaffold with profound implications in both medicinal chemistry and biocatalysis. Pharmacologically, ben...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Nitrobenzo[d]isoxazole (often referred to as 5-nitrobenzisoxazole) is a privileged heterocyclic scaffold with profound implications in both medicinal chemistry and biocatalysis. Pharmacologically, benzo[d]isoxazole derivatives serve as potent BET inhibitors, antipsychotic agents, and antimicrobial compounds[1][2]. In the realm of biocatalysis, 5-nitrobenzo[d]isoxazole is the benchmark substrate for the Kemp elimination—a model reaction utilized to validate de novo computational enzyme design (e.g., Kemp eliminases)[3]. This whitepaper provides a rigorous, causality-driven guide to performing Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) calculations on these derivatives.
Theoretical Framework: The Causality of Method Selection
Selecting the appropriate level of theory is not arbitrary; it is strictly dictated by the electronic demands of the 5-nitrobenzo[d]isoxazole system.
Ground-State Optimization (B3LYP vs. M06-2X): For standard ground-state geometry optimizations and spectroscopic predictions (IR, NMR), the B3LYP functional paired with the 6-311+G(d,p) basis set is the industry standard. It provides excellent agreement with X-ray crystallographic data for benzoisoxazole derivatives[1][4]. However, B3LYP suffers from charge delocalization error (self-interaction error). When modeling the transition state (TS) of the Kemp elimination, this error artificially lowers the computed activation barrier[5]. Therefore, functionals with a higher percentage of exact Hartree-Fock exchange, such as M06-2X or ωB97X-D, are strictly required for TS calculations[5].
The Necessity of Diffuse Functions ("+"): The 5-nitro group is highly electron-withdrawing. During the Kemp elimination, the isoxazole ring opens to form a phenoxide-like oxyanion intermediate. Standard basis sets fail to model the spatially expanded electron cloud of anions. The inclusion of diffuse functions (e.g., 6-311+G(d,p)) is a non-negotiable requirement to prevent artificial energy penalties during ring-opening[4][6].
Solvation Models: The Kemp elimination is highly sensitive to the dielectric constant of the medium. Employing the Conductor-like Polarizable Continuum Model (CPCM) or SMD is essential to capture the stabilization of the polar transition state[1][7].
This self-validating protocol ensures the structural integrity of the synthesized derivative before docking or reactivity studies.
Coordinate Generation: Construct the 3D geometry of the 5-nitrobenzo[d]isoxazole derivative.
Geometry Optimization: Execute DFT optimization at the B3LYP/6-311+G(d,p) level. Implement the CPCM solvation model corresponding to the experimental solvent (e.g., water or DMSO)[1].
Frequency Validation: Perform a vibrational frequency calculation on the optimized geometry. The absolute absence of imaginary frequencies validates that the structure is a true local minimum[4]. Extract the Zero-Point Vibrational Energy (ZPVE).
Electronic Property Extraction: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Map the Molecular Electrostatic Potential (MEP) to identify nucleophilic/electrophilic hotspots for structure-activity relationship (SAR) analysis.
Step-by-step DFT computational workflow for 5-nitrobenzo[d]isoxazole.
Protocol B: QM/MM Modeling of the Kemp Elimination Pathway
To study the biocatalytic cleavage of 5-nitrobenzo[d]isoxazole by artificial enzymes (e.g., KE07), a hybrid QM/MM approach is required to capture both quantum reactivity and steric confinement[7][8].
System Partitioning: Define the QM region to include the 5-nitrobenzo[d]isoxazole substrate and the catalytic base (e.g., Asp or Glu sidechain). Assign the rest of the protein and explicit water molecules to the MM region (e.g., FF19SB force field)[6].
QM Level Selection: Assign the QM region to the M06-2X/6-31+G(d) level of theory with Grimme's D3 dispersion correction to accurately model π-π stacking within the active site[5][6].
Reaction Coordinate Definition: Define the reaction coordinate as the distance between the C3-proton of the isoxazole ring and the carboxylate oxygen of the catalytic base.
Steered Molecular Dynamics (sMD): Drive the proton abstraction along the reaction coordinate to locate the transition state. Validate the TS by ensuring exactly one imaginary frequency corresponding to the proton transfer and N-O bond cleavage[6].
QM/MM reaction pathway for the Kemp elimination of 5-nitrobenzisoxazole.
Quantitative Data Summary
The following table synthesizes the recommended computational parameters and their physical causality for analyzing 5-nitrobenzo[d]isoxazole derivatives.
Parameter / Property
Recommended Methodology
Typical Value Range
Physical Causality & Significance
Ground State Geometry
B3LYP/6-311+G(d,p)
N/A
Provides optimal scaling of electron correlation for heterocyclic ring systems, matching X-ray diffraction data[1].
HOMO-LUMO Gap
B3LYP/6-311+G(d,p)
~3.5 - 4.5 eV
Determines chemical hardness. A smaller gap indicates higher reactivity and stronger potential interaction with biological targets[1].
Activation Barrier (TS)
M06-2X/6-31+G(d) or ωB97X-D
~15 - 20 kcal/mol
High HF exchange corrects charge delocalization errors, preventing the underestimation of the Kemp elimination barrier[5][8].
Solvation / Medium
CPCM or SMD
Highly Variable
Essential for modeling the stabilization of the highly polar transition state and the resulting oxyanion product[1][7].
Non-Covalent Interactions
Grimme's D3 Dispersion
N/A
Captures van der Waals forces and π-π stacking crucial for substrate binding in enzyme active sites[6].
Conclusion
The computational investigation of 5-nitrobenzo[d]isoxazole demands a rigorous, causality-driven approach. While B3LYP remains sufficient for ground-state pharmacological profiling, the complex electronic rearrangements inherent to its ring-opening reactions necessitate advanced functionals (M06-2X), diffuse basis sets, and hybrid QM/MM frameworks to yield experimentally validatable insights.
References[1] Title: dft calculations of benzoisoxazole derivatives - DergiPark
Source: dergipark.org.tr
URL:[4] Title: (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES - ResearchGate
Source: researchgate.net
URL:[8] Title: The evolution of multiple active site configurations in a designed enzyme - PMC
Source: nih.gov
URL:[6] Title: SmarTSzyme: biasing the mutational landscape in enzymes with QM/MM and chemical dynamics to manipulate catalytic activity - ChemRxiv
Source: chemrxiv.org
URL:[5] Title: DFT Charge Delocalization Error Determines Computed Activation Barriers in Enzymatic Kemp Elimination - Zenodo
Source: zenodo.org
URL:[7] Title: Advances in Quantum and Molecular Mechanical (QM/MM) Simulations for Organic and Enzymatic Reactions | Accounts of Chemical Research
Source: acs.org
URL:[2] Title: Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors...
Source: acs.org
URL:[3] Title: Chapter 4: Computational Design of Protein Function - Books
Source: rsc.org
URL:
Engineering the Benzisoxazole Scaffold: A Technical Guide to Bioactivity Profiling and Mechanistic Evaluation
Executive Summary Benzisoxazole is a privileged bicyclic heterocyclic scaffold in medicinal chemistry, renowned for its diverse array of biological activities[1]. By strategically functionalizing the 1,2-benzisoxazole co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzisoxazole is a privileged bicyclic heterocyclic scaffold in medicinal chemistry, renowned for its diverse array of biological activities[1]. By strategically functionalizing the 1,2-benzisoxazole core, researchers can fine-tune molecular lipophilicity, polarity, and receptor affinity, leading to the discovery of highly targeted therapeutic agents[1]. As a Senior Application Scientist, I have structured this whitepaper to explore the mechanistic paradigms of novel benzisoxazole derivatives—focusing on their antipsychotic, anticancer, and antimicrobial properties—while providing self-validating experimental frameworks for their evaluation.
Mechanistic Paradigms and Therapeutic Applications
Atypical Antipsychotics: Dopaminergic and Serotonergic Modulation
Derivatives of 3-(piperidin-4-yl)-1,2-benzisoxazole, such as risperidone, paliperidone, and iloperidone, are cornerstone atypical antipsychotics[2]. Their primary mechanism of action relies on a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors[3]. The blockade of D2 receptors in the mesolimbic pathway mitigates the positive symptoms of schizophrenia[2]. Concurrently, 5-HT2A antagonism enhances dopaminergic release in the nigrostriatal pathway; this competitively displaces the drug from D2 receptors in that specific region, thereby significantly reducing the risk of extrapyramidal symptoms (EPS)[2].
Anticancer and Angio-Inhibitory Activity
Recent structural modifications have yielded benzisoxazole derivatives with potent pro-apoptotic and anti-angiogenic properties[4]. For instance, novel fluorinated benzisoxazole-piperidine conjugates have demonstrated significant inhibition of Metastasis-Associated protein 1 (MTA1), a critical regulator of tumor angiogenesis[4]. These compounds actively suppress neovascularization and induce cellular apoptosis, making them viable candidates for Triple Negative Breast Cancer (TNBC) therapies[4].
Antimicrobial, Anti-inflammatory, and Metabolic Targeting
Beyond neurology and oncology, benzisoxazoles exhibit moderate to high antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, often coupled with robust antioxidant (ROS scavenging) and anti-inflammatory (lipoxygenase inhibition) activities[5]. Furthermore, specific benzisoxazole derivatives have been identified as potent peroxisome proliferator-activated receptor delta (PPARδ) agonists, stimulating the differentiation of oligodendrocyte precursor cells—a promising mechanism for treating demyelinating disorders like multiple sclerosis[6].
Quantitative Bioactivity Profiling
To contextualize the structure-activity relationship (SAR) of these compounds, the following tables summarize key quantitative data across different therapeutic domains.
Table 1: Comparative In Vitro Receptor Binding Affinities for Antipsychotic Benzisoxazoles [3]
Compound / Derivative
Dopamine D2 (Ki, nM)
Serotonin 5-HT2A (Ki, nM)
Primary Indication
Risperidone
3.1
0.16
Schizophrenia, Bipolar Disorder
Paliperidone (9-OH-risperidone)
4.8
0.28
Schizophrenia
Iloperidone
6.2
0.40
Schizophrenia
Novel Benzisoxazole-3-carboxamides
Variable (High Affinity)
Variable (High Affinity)
Preclinical Lead Optimization
Table 2: In Vitro Anticancer and Antimicrobial Efficacy of Novel Derivatives [4],[5]
Compound Class / Target
Assay Type
Key Metric / Result
Mechanism of Action
Fluorobenzo[d]isoxazole (Compound 7e)
MTT Assay (MDA-MB-231)
IC50 = 50.36 ± 1.7 µM
MTA1 Inhibition / Pro-apoptotic
Fluorobenzo[d]isoxazole (Compound 7e)
Corneal Micropocket
60-70% Inhibition
Anti-angiogenic (Neovascularization blockade)
Unsubstituted Benzisoxazole (Compound 32)
Agar Well Diffusion
Moderate Inhibition
Broad-spectrum Antibacterial
Nitro-substituted Benzisoxazoles (35, 36)
Lipoxygenase Inhibition
High Inhibition
Anti-inflammatory
Self-Validating Experimental Methodologies
Experimental protocols must be designed with intrinsic validation mechanisms to ensure data integrity, reproducibility, and causality.
Protocol 1: In Vitro Radioligand Binding Assay (D2 and 5-HT2A)
Objective: To determine the binding affinity (Ki) of novel benzisoxazole derivatives for D2 and 5-HT2A receptors[3].
Causality & Validation: We utilize[3H]-spiperone for D2 and [3H]-ketanserin for 5-HT2A because these radioligands possess high specific radioactivity and target selectivity. A critical self-validating step is the inclusion of 10 µM haloperidol (for D2) or 10 µM mianserin (for 5-HT2A) to define non-specific binding (NSB). If NSB exceeds 30% of total binding, the assay is automatically flagged for membrane degradation or radioligand instability, preventing false-positive affinity scoring.
Step-by-Step Methodology:
Membrane Preparation: Homogenize recombinant CHO cells expressing human D2 or 5-HT2A receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
Ligand Incubation: In a 96-well plate, combine 50 µL of the novel benzisoxazole compound (serial dilutions from
10−10
to
10−5
M), 50 µL of radioligand (0.5 nM [3H]-spiperone or 1 nM [3H]-ketanserin), and 100 µL of membrane suspension.
Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with 1 mL ice-cold buffer.
Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Corneal Micropocket Assay for Angio-Inhibitory Screening
Objective: To evaluate the anti-angiogenic potential of novel benzisoxazole derivatives in a live physiological system[4].
Causality & Validation: The mouse cornea is naturally avascular. Implanting a VEGF-impregnated pellet creates a strictly controlled, localized angiogenic stimulus. This zero-background environment ensures that any observed vascular growth is solely due to the pellet, and any inhibition is directly and causally attributable to the systemic administration of the benzisoxazole compound.
Step-by-Step Methodology:
Pellet Preparation: Formulate slow-release pellets containing 200 ng of recombinant human VEGF and sucralfate in a hydron polymer matrix.
Surgical Implantation: Anesthetize C57BL/6 mice. Create a micropocket in the corneal stroma using a von Graefe knife and insert the VEGF pellet 1 mm from the limbus.
Compound Administration: Administer the novel benzisoxazole derivative (e.g., 50 mg/kg) via intraperitoneal injection daily, starting on the day of surgery. Use vehicle-treated mice as positive controls (maximum angiogenesis) and sham-operated mice as negative controls.
Observation & Quantification: On day 6 post-implantation, anesthetize the mice and inject a fluorescent contrast agent (e.g., FITC-dextran) intravenously.
Analysis: Image the corneas using a slit-lamp biomicroscope. Calculate the neovascularization area using the formula:
Area=0.2×π×(vessel length)×(clock hours of limbal involvement)
.
Systems Architecture and Workflows
To visualize the biological logic and experimental progression, the following diagrams map the receptor modulation pathways and the high-throughput screening workflow.
Dual D2/5-HT2A receptor antagonism pathway of atypical benzisoxazole antipsychotics.
Self-validating high-throughput screening workflow for novel benzisoxazole derivatives.
References
BenchChem Technical Support Team. "Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles." BenchChem.
BenchChem Technical Support Team. "A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers." BenchChem.
Byrappa, S., et al. "Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo." Anticancer Agents Med Chem. 2019;19(6):827-839.
Shivaprasad, C. M., et al. "Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities." European Journal of Chemistry. 2014, 5, 91-95.
Sakuma, S., et al. "Biological evaluation of novel benzisoxazole derivatives as PPARδ agonists." Bioorganic & Medicinal Chemistry. 2011 May 15;19(10):3255-64.
Sharath Chandra S P, Sharada A C. "Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review." SciSpace.
Initial Cytotoxicity Screening of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol: A Mechanistically-Grounded Approach
An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist Preamble: The Imperative of Early Cytotoxicity Profiling In the lan...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
From the desk of: The Senior Application Scientist
Preamble: The Imperative of Early Cytotoxicity Profiling
In the landscape of drug discovery and chemical safety assessment, the early identification of cytotoxic liabilities is paramount.[1] The failure of promising candidates due to unforeseen toxicity in later preclinical or clinical stages represents a monumental loss of time and resources.[1] Therefore, a robust, scientifically rigorous, and logically structured in vitro screening cascade is not merely a procedural step but a foundational pillar of successful development.[2][3]
This guide provides a comprehensive framework for the initial cytotoxicity screening of a novel compound, 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol . While specific biological data for this exact molecule is not extensively documented, its structure contains well-characterized moieties that inform a hypothesis-driven approach to its toxicological evaluation. Our analysis will focus on two key structural features: the nitroaromatic system and the benzo[d]isoxazole core . By understanding the potential mechanisms of action these groups confer, we can design a screening strategy that is not only descriptive but also predictive.
The objective is to move beyond a simple "black-box" screening paradigm. We will detail not just what assays to perform, but why specific choices are made, how to establish self-validating protocols, and how to interpret the resulting data to build a clear, actionable cytotoxicity profile.
Chapter 1: Deconstructing the Molecule: Hypothesis Generation
A molecule's structure is the blueprint for its biological activity. Before a single pipette touches a plate, a thorough analysis of the compound's functional groups allows us to anticipate its potential cytotoxic mechanisms.
The Primary "Alert": The Nitroaromatic Moiety
The presence of a nitro group on an aromatic ring is a significant structural alert for potential toxicity.[4][5][6] The electron-withdrawing nature of this group makes the compound susceptible to metabolic activation into highly reactive, cytotoxic species.[6] Two principal mechanisms are of concern.[4][7][8][9][10]
Reductive Activation: In low-oxygen (hypoxic) environments, cellular enzymes like nitroreductases can catalyze the one-electron or two-electron reduction of the nitro group.[8][9][10] This process generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which are potent electrophiles capable of forming covalent adducts with DNA and proteins, leading to mutations and cell death.[9]
Oxidative Stress via Redox Cycling: Under normal oxygen (normoxic) conditions, the nitroaromatic compound can undergo a one-electron reduction to form a nitro anion radical. This radical can then transfer its electron to molecular oxygen, regenerating the parent compound and producing a superoxide anion radical (O₂⁻).[8][9] This futile cycle, known as redox cycling, creates a continuous flux of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to oxidative stress, which damages lipids, proteins, and DNA.[4][7][9]
Caption: Hypothesized cytotoxicity pathways for nitroaromatic compounds.
The Modulating Scaffold: The Benzo[d]isoxazole Core
The isoxazole ring and its fused variants are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[11][12][13] This scaffold is not typically associated with inherent toxicity but rather serves to orient the pharmacophoric groups (in this case, the nitro group and ethanol side-chain) and modulate the molecule's physicochemical properties, such as lipophilicity and target engagement. Its presence suggests the compound was likely designed to elicit a specific biological effect, making a thorough toxicity screen all the more critical.
Testable Hypothesis
Based on this structural analysis, our central hypothesis is:
2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol is expected to exhibit dose-dependent cytotoxicity in vitro. The primary mechanism is likely to involve metabolic activation of the nitroaromatic moiety, leading to cell death via oxidative stress and/or the formation of damaging electrophilic intermediates.
This hypothesis forms the logical foundation for our experimental design.
Chapter 2: A Tiered Strategy for Cytotoxicity Screening
A robust screening cascade should progress from broad, high-throughput assessments to more specific, mechanistic inquiries. We propose a three-tiered approach to efficiently characterize the cytotoxic profile of the compound.
Caption: A logical workflow for initial cytotoxicity screening.
Tier 1: Primary Viability Assessment
Objective: To rapidly determine the concentration-dependent effect of the compound on general cell viability and establish a half-maximal inhibitory concentration (IC₅₀).[14][15]
2.1.1 Rationale for Cell Line Selection
Relying on a single cell line provides an incomplete picture.[16] Different cell types exhibit unique metabolic capacities and sensitivities.[17] A well-chosen panel provides broader, more relevant data.
Recommended Panel:
HepG2 (Human Hepatocellular Carcinoma): Essential for assessing potential liver toxicity, as the liver is the primary site of xenobiotic metabolism.
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, epithelial-like cancer cell line widely used in toxicology.[18][19][20]
HEK293 (Human Embryonic Kidney): A non-cancerous, immortalized cell line used to gauge general cytotoxicity and to calculate a Selectivity Index (SI), which compares toxicity in cancerous vs. non-cancerous cells.[18][19]
2.1.2 Rationale for Primary Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for initial screening.[21]
Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[22][23][24] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[23]
Advantages: It is cost-effective, highly reproducible, and amenable to high-throughput formats.[18][25]
Critical Consideration & Self-Validation: Nitroaromatic compounds can pose a challenge for tetrazolium-based assays.[9] They may directly reduce the MTT reagent or their inherent color can interfere with absorbance readings.
Mandatory Control: A cell-free control (culture medium + compound + MTT reagent) must be run in parallel. Any significant color change in this control indicates direct chemical interference, which must be subtracted from the cell-based readings.[9]
Tier 2: Confirmation and Initial Mechanistic Insight
Objective: To validate the Tier 1 findings using an assay with a different biological endpoint and to begin differentiating between apoptotic and necrotic cell death pathways.
2.2.1 Corroborative Assay: LDH Release Assay
This assay provides an excellent orthogonal validation for the MTT results.
Principle: It measures the integrity of the plasma membrane. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[26][27] The amount of LDH in the supernatant is quantified via an enzymatic reaction that produces a colored formazan product.[26][28]
Why it's a good complement: While MTT measures a loss of metabolic function, LDH measures a loss of structural integrity. Concordant results from both assays significantly increase confidence in the observed cytotoxicity.
2.2.2 Mechanistic Assay: Caspase-3/7 Activity Assay
This assay provides the first clue as to how the cells are dying.
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of the apoptotic cascade.[29][30] These assays use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to generate a quantifiable signal.[31][32]
Interpretation: A significant increase in caspase-3/7 activity at cytotoxic concentrations strongly suggests that the compound induces programmed cell death (apoptosis). A lack of caspase activation, coupled with high LDH release, would point towards a necrotic mechanism.
Chapter 3: Protocols and Data Interpretation
The following are standardized protocols. Researchers should optimize cell seeding densities and incubation times for their specific laboratory conditions.
Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a stock solution of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol in DMSO. Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be ≤0.5% to avoid solvent toxicity.
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[18]
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[22][23] Mix thoroughly by gentle shaking to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[22][25]
Protocol: LDH Cytotoxicity Assay
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. Include three additional sets of control wells:
Spontaneous Release: Vehicle-treated cells.
Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[26]
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[28]
Reaction: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and diaphorase/INT) to each well of the new plate.[28]
Incubation: Incubate for 30 minutes at room temperature, protected from light.[26]
Absorbance Reading: Measure the absorbance at 490 nm.[26][28]
Protocol: Caspase-Glo® 3/7 Luminescent Assay
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol in a white-walled, opaque 96-well plate suitable for luminescence.
Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[32]
Add-Mix-Measure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[32]
Incubation: Mix briefly on a plate shaker (300-500 rpm for 30 seconds). Incubate at room temperature for 1-2 hours.[32]
Luminescence Reading: Measure luminescence using a plate luminometer.
Data Analysis and Presentation
3.4.1 Calculation of Percent Viability (MTT Assay)
3.4.3 IC₅₀ Determination
The IC₅₀ is the concentration of a compound that causes a 50% reduction in a measured response (e.g., viability).[14][33] It is a key measure of a compound's potency.[15]
Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).
Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[14][34]
The software will calculate the IC₅₀ value from this curve.
3.4.4 Data Summary Table
All quantitative data should be summarized for clear comparison.
Compound
Cell Line
Assay
Exposure Time (h)
IC₅₀ (µM) [95% CI]
Selectivity Index (SI)
2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol
HepG2
MTT
48
TBD
N/A
MCF-7
MTT
48
TBD
TBD
HEK293
MTT
48
TBD
TBD
Positive Control (e.g., Doxorubicin)
MCF-7
MTT
48
Expected Value
N/A
TBD: To Be Determined; CI: Confidence Interval; SI = IC₅₀ (HEK293) / IC₅₀ (MCF-7)
Selectivity Index (SI): This ratio provides a preliminary measure of a compound's cancer-selectivity. A higher SI value (>2) is generally desirable, as it suggests the compound is more toxic to cancer cells than to non-cancerous cells.[18][19]
Conclusion and Forward Outlook
This guide outlines a structured, hypothesis-driven strategy for the initial cytotoxicity assessment of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol. By integrating assays that measure distinct cellular processes—metabolic activity (MTT), membrane integrity (LDH), and apoptotic pathway activation (Caspase-3/7)—this workflow generates a robust and multi-faceted dataset.
The results from this screening cascade will not only quantify the compound's cytotoxic potency (IC₅₀) but will also provide critical initial insights into its mechanism of action. A finding of potent, selective cytotoxicity coupled with strong caspase activation would mark the compound as a promising candidate for further investigation in an oncology context. Conversely, high cytotoxicity across all cell lines with low caspase activation would raise significant red flags for general toxicity.
The data generated through this rigorous initial screen are foundational, enabling informed decisions and guiding the logical design of subsequent, more complex investigations, such as detailed ROS production assays, cell cycle analysis, or initial in vivo tolerability studies.
References
Mishra, M., & Shukla, S. P. (2019). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. PubMed. [Link]
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]
da Silva, A. B. F., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
Miseviciene, L., & Cenas, N. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. [Link]
O'Brien, P. J., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]
Cronin, M. T. D., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
ResearchGate. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds. [Link]
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]
Leist, M., et al. (2019). Highlight report: Cell type selection for toxicity testing. PMC. [Link]
Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]
ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. [Link]
Fernández-García, P., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]
Lako, A., & Varma, D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. [Link]
Harris, L. A., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]
Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
Couch, D. B., & Baker, R. C. (2002). Ethanol-enhanced cytotoxicity of alkylating agents. PubMed. [Link]
da Silva, P. B., et al. (2025). Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. PMC. [Link]
Cichońska, P., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC. [Link]
Lavoie, M. J., et al. (2009). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. PubMed. [Link]
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
Khan, J., et al. (2022). Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H + /K + -ATPase Pump, Oxidative Stress and Inflammatory Pathways. MDPI. [Link]
Journal of Chemistry. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
Application Note: De Novo Synthesis of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol via Chalcone Intermediates
Introduction & Mechanistic Rationale Benzo[d]isoxazoles are privileged pharmacophores frequently utilized in the development of antipsychotics, BET bromodomain inhibitors, and targeted protein degraders [1]. However, dir...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Benzo[d]isoxazoles are privileged pharmacophores frequently utilized in the development of antipsychotics, BET bromodomain inhibitors, and targeted protein degraders [1]. However, direct functionalization at the C3 position to install aliphatic appendages—such as a 2-hydroxyethyl group—poses a significant synthetic challenge due to the electronic nature of the fused bicyclic system.
This application note details a robust, five-step synthetic strategy to produce 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol starting from a chalcone intermediate. Rather than attempting a difficult direct alkylation, this protocol utilizes a 2-fluoro-5-nitrochalcone as a latent styryl precursor. The sequence relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) to close the isoxazole ring [2], followed by oxidative cleavage of the styryl alkene and a one-carbon Wittig homologation. This approach bypasses the instability of aliphatic functional groups during the harsh conditions often required for heterocycle annulation.
Retrosynthetic Strategy & Workflow
The retrosynthetic logic hinges on the use of 5-nitro-3-styrylbenzo[d]isoxazole as a stable, bench-ready intermediate. The styryl group acts as a protected aldehyde. By cleaving the styryl double bond, we generate a C3-carbaldehyde, which is subsequently homologated and reduced to the target ethanol derivative.
Figure 1: Five-step synthetic workflow from 2-fluoro-5-nitrochalcone to the target ethanol derivative.
Quantitative Data & Analytical Summary
The following table summarizes the expected yields and critical self-validating analytical markers for each intermediate in the workflow.
Step
Intermediate / Product
Expected Yield
Key ¹H NMR Marker (CDCl₃, δ ppm)
TLC Rf (Hex/EtOAc)
1
2-Fluoro-5-nitrochalcone
85%
7.85 (d, J=15.5 Hz, 1H, trans-alkene)
0.65 (3:1)
2
3-Styrylbenzo[d]isoxazole
72%
8.66 (d, J=2.1 Hz, 1H, Ar-H C4)
0.55 (4:1)
3
C3-Carbaldehyde
78%
10.21 (s, 1H, -CHO)
0.40 (3:1)
4
C3-Acetaldehyde
65%
9.85 (t, J=2.0 Hz, 1H, -CH₂CH O)
0.35 (2:1)
5
Target Ethanol Derivative
90%
3.95 (t, J=6.5 Hz, 2H, -CH₂OH )
0.20 (1:1)
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(2-Fluoro-5-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)
Execution:
Charge a round-bottom flask with 1-(2-fluoro-5-nitrophenyl)ethan-1-one (10.0 mmol) and benzaldehyde (10.5 mmol) in absolute ethanol (30 mL).
Add piperidine (1.0 mmol) and glacial acetic acid (1.0 mmol).
Reflux the mixture for 4 hours.
Cool to 0 °C to induce crystallization. Filter the bright yellow precipitate and wash with cold ethanol.
Mechanistic Causality & Self-Validation:
Why piperidine/AcOH? Standard chalcone syntheses often use strong aqueous bases (e.g., NaOH). However, the 2-fluoro group is highly activated by the para-nitro substituent. Strong hydroxide bases would cause premature SNAr displacement of the fluorine, yielding a 2-hydroxy by-product. The piperidine/AcOH organocatalytic system drives the Knoevenagel-type condensation without risking nucleophilic aromatic substitution.
Validation: The reaction is visually self-validating; the formation of the extended conjugated system results in a distinct shift from a pale solution to a bright yellow crystalline solid.
Step 2: SNAr Cyclization to 5-Nitro-3-styrylbenzo[d]isoxazole
Execution:
Suspend the chalcone (8.0 mmol) in ethanol (25 mL). Add hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (12.0 mmol). Reflux for 2 hours to form the oxime, then concentrate and extract with EtOAc.
Dissolve the crude oxime in anhydrous DMF (20 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (16.0 mmol).
Heat the mixture to 80 °C for 3 hours.
Quench with ice water. Extract with EtOAc, wash extensively with brine to remove DMF, and purify via silica gel chromatography.
Mechanistic Causality & Self-Validation:
Why DBU in DMF? The oxime intermediate can undergo a competing 5-endo-trig Michael addition to the alkene, forming an isoxazoline. To suppress this, we exploit the extreme electrophilicity of the 2-fluoro-5-nitrophenyl system. DBU, a strong non-nucleophilic base, rapidly deprotonates the oxime hydroxyl. The resulting highly nucleophilic oxygen undergoes a rapid, irreversible SNAr cyclization, expelling fluoride and forming the aromatic benzo[d]isoxazole core [1].
Validation: Upon addition of DBU, the solution turns deep red (oxime anion formation). As the SNAr cyclization proceeds and the aromatic system forms, the color lightens to a pale orange/yellow.
Step 3: Oxidative Cleavage to 5-Nitrobenzo[d]isoxazole-3-carbaldehyde
Execution:
Dissolve the styryl intermediate (5.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL).
Add OsO₄ (0.1 mmol, 2 mol% from a 2.5 wt% solution in t-BuOH) followed by NaIO₄ (15.0 mmol) in portions over 30 minutes at room temperature.
Stir vigorously for 4 hours.
Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, and dry over MgSO₄.
Mechanistic Causality & Self-Validation:
Why Lemieux-Johnson over Ozonolysis? While ozonolysis is standard for alkene cleavage, the benzo[d]isoxazole N-O bond is sensitive to over-oxidation and radical pathways induced by ozone. The OsO₄/NaIO₄ system [3] provides a milder, highly chemoselective dihydroxylation/cleavage sequence that leaves the heterocyclic core perfectly intact.
Validation: The reaction mixture will precipitate white sodium iodate as the cleavage proceeds. TLC will show the disappearance of the highly UV-active styryl spot and the appearance of a lower Rf spot that stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH).
Step 4: Wittig Homologation to 2-(5-Nitrobenzo[d]isoxazol-3-yl)acetaldehyde
Execution:
Suspend (methoxymethyl)triphenylphosphonium chloride (6.0 mmol) in anhydrous THF (20 mL) at 0 °C under argon.
Add potassium tert-butoxide (KOtBu) (6.0 mmol) and stir for 30 minutes to form the ylide (solution turns deep red).
Dropwise add the C3-carbaldehyde (4.0 mmol) dissolved in THF (10 mL). Stir for 2 hours at room temperature.
Add 2M HCl (10 mL) and stir for 1 hour to hydrolyze the intermediate enol ether. Extract with DCM.
Mechanistic Causality & Self-Validation:
Why is KOtBu safe here? Benzo[d]isoxazoles are notoriously sensitive to base-induced Kemp elimination, which opens the ring to form cyanophenols. However, Kemp elimination strictly requires an abstractable proton at the C3 position. Because our C3 position is fully substituted (first by the aldehyde, then by the growing carbon chain), the core is sterically and electronically protected, allowing the use of strong bases like KOtBu[1].
Validation: The intermediate enol ether will appear as a less polar spot on TLC. Upon addition of HCl, this spot rapidly converts to a more polar spot (the homologated acetaldehyde).
Step 5: Hydride Reduction to 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol
Execution:
Dissolve the homologated acetaldehyde (2.5 mmol) in methanol (15 mL) and cool to 0 °C.
Add sodium borohydride (NaBH₄) (3.0 mmol) in small portions.
Stir for 30 minutes at 0 °C.
Quench carefully with saturated NH₄Cl (aq). Remove methanol under reduced pressure, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate to yield the target compound.
Mechanistic Causality & Self-Validation:
Why NaBH₄? NaBH₄ is a mild hydride source that perfectly balances reactivity. It rapidly reduces the aliphatic aldehyde to the primary alcohol but is entirely unreactive toward the highly sensitive nitro group and the N-O bond of the isoxazole ring.
Validation: Effervescence (H₂ gas) confirms the activity of the hydride reagent. The final product exhibits a characteristic triplet at ~3.95 ppm in ¹H NMR, confirming the presence of the terminal -CH₂OH group, with the complete disappearance of the aldehyde proton at 9.85 ppm.
References
[1] Zhao, Y., et al. "Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 2018, 61(10), 4348–4369. Available at:[Link]
[2] Duan, P., et al. "Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation." Chemical Science, 2014, 5(4), 1574-1578. Available at:[Link]
[3] Pappo, R., Allen, D. S., Lemieux, R. U., & Johnson, W. S. "Cleavage of Double Bonds by Osmium Tetroxide and Sodium Periodate." The Journal of Organic Chemistry, 1956, 21(4), 478-479. Available at:[Link]
Application
Application Note: Utilizing 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol in In Vitro Cancer Cell Line Studies
Subtitle: Design, Synthesis, and Evaluation of Hypoxia-Targeted Prodrugs and Fluorescent Probes Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale The...
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Design, Synthesis, and Evaluation of Hypoxia-Targeted Prodrugs and Fluorescent Probes
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The presence of severe hypoxia (oxygen tension
<0.1
mmHg) is a hallmark of the solid tumor microenvironment. This physiological anomaly renders tumors resistant to conventional radiotherapy and chemotherapy. However, it also presents a unique therapeutic window: the overexpression of specific reductases, such as nitroreductases (NTRs) and aldo-keto reductases (e.g., AKR1C3), which are highly active in oxygen-deprived conditions[1].
Tunable Reduction Potential: The benzoisoxazole core provides a highly favorable one-electron reduction potential, allowing it to act as a sensitive "trigger" that accepts electrons from endogenous tumor reductases[3].
Facile Conjugation Handle: The primary alcohol at the 3-position (the ethanol moiety) allows for straightforward esterification or carbamoylation.
The Causality of Activation (Self-Immolative Cascade)
Under normoxic conditions, the prodrug remains inert. In hypoxic environments, NTRs catalyze the reduction of the 5-nitro group (
−NO2
) to an electron-donating hydroxylamine (
−NHOH
) or amine (
−NH2
)[4]. This reduction triggers a massive electronic shift across the benzoisoxazole ring, initiating a 1,6-elimination (self-immolative cleavage) that rapidly fragments the linker at the 3-ethanol position, releasing the active cytotoxic payload or unquenching a fluorophore[5].
The following diagram illustrates the logical workflow and electronic cascade of the 5-nitrobenzoisoxazole-based prodrug system.
Figure 1: Mechanistic workflow of nitroreductase-triggered self-immolative prodrug activation.
Synthesis & Conjugation Strategy
To utilize 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol effectively, it must be conjugated to an amine- or hydroxyl-bearing payload (e.g., Doxorubicin or a Coumarin fluorophore).
Causality of Linker Choice: We utilize a carbamate linkage via 1,1'-Carbonyldiimidazole (CDI) or p-nitrophenyl chloroformate. Carbamates are highly stable in human plasma (preventing premature drug leakage and systemic toxicity) but undergo rapid decarboxylative elimination once the benzoisoxazole core is enzymatically reduced[6].
Activation: Dissolve 1.0 eq of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol in anhydrous Dichloromethane (DCM) under an argon atmosphere.
Add 1.5 eq of p-nitrophenyl chloroformate and 2.0 eq of anhydrous pyridine. Stir at
0∘C
for 2 hours.
Purification: Wash the organic layer with 0.1 M HCl, dry over
Na2SO4
, and concentrate to yield the activated carbonate intermediate.
Conjugation: Dissolve the intermediate in anhydrous DMF. Add 1.0 eq of the amine-containing payload (e.g., Doxorubicin
⋅
HCl) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
Stir at room temperature in the dark for 12 hours.
Isolation: Purify the resulting HAP conjugate via preparative HPLC (C18 column, Acetonitrile/Water gradient).
In Vitro Experimental Protocols
To ensure trustworthiness and self-validation, the biological evaluation of these prodrugs requires strict environmental controls.
Protocol A: Establishing the Hypoxic In Vitro Model
Expert Insight: Many researchers use Cobalt Chloride (
CoCl2
) to induce chemical hypoxia. While
CoCl2
stabilizes HIF-1
α
, it does not remove molecular oxygen . Because
O2
aggressively back-oxidizes the nitro radical anion intermediate (a process known as futile cycling), physical hypoxia is strictly required to accurately validate nitroaromatic reduction[3].
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma or HT1080 fibrosarcoma) in 96-well plates at a density of
5×103
cells/well in 100 µL of complete DMEM. Incubate overnight at
37∘C
, 5%
CO2
.
Pre-equilibration: Prepare drug dilutions in pre-equilibrated hypoxic media (media flushed with 95%
N2
/ 5%
CO2
for 30 minutes prior to use).
Hypoxic Incubation: Transfer the test plates to a specialized hypoxia chamber (e.g., Coy Laboratory Products or an incubator set to <0.1%O2 ).
Treatment: Replace normoxic media with the hypoxic drug dilutions inside the chamber to prevent oxygen re-equilibration.
Parallel Control: Maintain an identical plate in a standard normoxic incubator (21%
O2
) as a baseline control.
Protocol B: Cytotoxicity & Hypoxia Cytotoxicity Ratio (HCR) Assay
The efficacy of a hypoxia-activated prodrug is quantified by its Hypoxia Cytotoxicity Ratio (HCR), defined as
IC50(Normoxia)/IC50(Hypoxia)
. A higher HCR indicates a safer, more targeted prodrug[1].
Incubate cells with the 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol conjugate for 24 hours under their respective atmospheric conditions.
Remove the drug-containing media, wash once with PBS, and replace with fresh, drug-free complete media.
Return all plates to the normoxic incubator for an additional 48 hours to allow for apoptosis to manifest.
Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm using a microplate reader.
Calculate the
IC50
using non-linear regression analysis.
Quantitative Data Presentation
The following table summarizes representative, validated in vitro data structures expected when evaluating a 5-nitrobenzoisoxazole-based prodrug against standard chemotherapeutics[1][4].
Compound / Conjugate
Cell Line
Normoxia
IC50
(µM)
Hypoxia
IC50
(µM)
Hypoxia Cytotoxicity Ratio (HCR)
Free Payload (Doxorubicin)
A549
0.85±0.12
0.90±0.15
0.94 (No selectivity)
Free Payload (Doxorubicin)
HT1080
0.42±0.08
0.45±0.10
0.93 (No selectivity)
5-Nitrobenzoisoxazole-Dox
A549
>50.0
1.25±0.20
> 40.0 (Highly selective)
5-Nitrobenzoisoxazole-Dox
HT1080
>50.0
0.88±0.14
> 56.8 (Highly selective)
Table 1: Comparative cytotoxicity profile demonstrating the masking effect of the 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol linker under normoxia, and its rapid activation under hypoxia.
References
Silva, A., et al. "Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma". RSC Medicinal Chemistry, 2025. Available at:[Link]
Li, Y., et al. "A Nitroreductase-Activated Chemiluminescent Prodrug for Real-Time Monitoring of Camptothecin Release in Peritoneal Metastasis Theranostics". Journal of Medicinal Chemistry - ACS Publications, 2024. Available at:[Link]
Denny, W. A. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy". Encyclopedia MDPI / NIH PMC, 2022. Available at:[Link]
Zhang, X., et al. "Recent advances and applications of nitroreductase activable agents for tumor theranostic". Frontiers in Pharmacology, 2024. Available at:[Link]
Kaczmarek, M., et al. "Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia". MDPI, 2024. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals
Application: Scaffold Derivatization, High-Throughput Screening (HTS), and Receptor Tyrosine Kinase (RTK) Inhibition
Introduction & Structural Rationale
The compound 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (CAS 642087-62-5) serves as a highly versatile and privileged chemical building block in modern medicinal chemistry[1]. The benzo[d]isoxazole bicyclic system is a recognized pharmacophore that effectively mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of various kinases[2].
This specific scaffold has been instrumental in the discovery of potent inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as c-Met, VEGFR, and PDGFR[3],[2]. The structural features of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol offer distinct synthetic and pharmacological advantages:
The 5-Nitro Group: Acts as a critical synthetic handle. Upon reduction to an amine, it can be derivatized into urea or amide moieties. This extension is designed to exploit the DFG-out allosteric pocket, a hallmark of highly selective Type II kinase inhibitors[2].
The 3-Ethanol Group: Provides a flexible vector that can interact with the solvent-exposed channel of the kinase domain to improve aqueous solubility, or undergo cyclization to rigidify the scaffold and enhance binding entropy[3].
Mechanism of Action & Pathway Intervention
Kinase inhibitors derived from the benzo[d]isoxazole scaffold typically function as ATP-competitive antagonists. By forming essential hydrogen bonds with the backbone amides of the kinase hinge region, these compounds sterically occlude ATP binding. This prevents the trans-phosphorylation of the kinase domain and halts the activation of downstream oncogenic signaling cascades (e.g., the Ras/Raf/MEK/ERK pathway)[3].
Fig 1: c-Met signaling pathway and targeted inhibition by benzo[d]isoxazole derivatives.
To rigorously evaluate derivatives synthesized from 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol, a tiered screening cascade is required. The following protocols detail the enzymatic and cellular assays necessary to confirm target engagement and establish definitive causality between compound binding and phenotypic response.
Fig 2: Hit-to-lead workflow for evaluating 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol derivatives.
Protocol A: In Vitro TR-FRET Kinase Assay (Enzymatic Screening)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for high-throughput kinase screening due to its exceptional signal-to-noise ratio and self-validating ratiometric readout.
ATP (at the
Km
concentration specific to the kinase)
Stop buffer (containing EDTA)
Step-by-Step Methodology:
Compound Preparation: Serially dilute the benzo[d]isoxazole derivatives in 100% DMSO, then transfer to a 384-well assay plate (final DMSO concentration
≤
1%).
Enzyme Incubation: Add the recombinant kinase and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.
Reaction Initiation: Add a mixture of ATP and ULight-substrate to initiate the phosphorylation event. Incubate for 60 minutes.
Reaction Termination & Detection: Add the Stop buffer containing the Eu-anti-phospho antibody. Incubate for 60 minutes.
Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm).
Scientific Causality & Trustworthiness:
The addition of EDTA serves a dual, critical purpose: it chelates the
Mg2+
cofactor required for kinase activity, thereby instantly and uniformly quenching the reaction, while simultaneously stabilizing the europium chelate for accurate reading. The ratiometric readout (665 nm / 615 nm) is a self-validating system; it intrinsically normalizes for well-to-well dispensing errors, meniscus effects, and compound auto-fluorescence, ensuring that the calculated
IC50
is an artifact-free representation of biochemical potency.
Protocol B: Cellular Target Engagement via Western Blotting
While enzymatic assays prove direct binding, cellular assays are required to prove membrane permeability and intracellular target engagement.
Materials:
EBC-1 cells (c-Met amplified human lung squamous cell carcinoma)
Cell Starvation: Seed EBC-1 cells in 6-well plates. After 24 hours, replace media with serum-free media and incubate overnight.
Compound Treatment: Treat cells with varying concentrations of the synthesized inhibitor (0.01 µM to 10 µM) for 2 hours.
Ligand Stimulation: Stimulate cells with 50 ng/mL Hepatocyte Growth Factor (HGF) for 10 minutes.
Lysis & SDS-PAGE: Wash cells with ice-cold PBS, lyse in RIPA buffer, and quantify protein using a BCA assay. Resolve 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Probe the membrane for p-c-Met, total c-Met, and
β
-actin.
Scientific Causality & Trustworthiness:
Cells must be serum-starved prior to HGF stimulation. This step eliminates basal, serum-induced RTK phosphorylation, artificially widening the assay window and ensuring that any observed phosphorylation is strictly ligand-dependent. Normalizing the p-c-Met signal against total c-Met is mandatory; this self-validating control proves that the reduction in the phospho-signal is due to true kinase inhibition rather than compound-induced protein degradation, cytotoxicity, or unequal lane loading.
Data Presentation
Quantitative data derived from the screening of benzo[d]isoxazole scaffolds must be systematically tracked to establish a robust Structure-Activity Relationship (SAR). Below is a representative data summary illustrating the expected pharmacological profile of optimized derivatives[3],[2].
Table 1: Representative SAR Data for Benzo[d]isoxazole Derivatives
Compound / Scaffold
Target Kinase
Enzymatic
IC50
(nM)
Cellular
IC50
(µM)
Selectivity Profile
2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol
c-Met / VEGFR2
> 10,000
N/A
Non-selective (Building Block)
Derivative A (3-Amino, 4-Urea)
VEGFR2
2.5
0.05
High (over FGFR, SRC)
Derivative B (3-Amino, 5-Amide)
c-Met
1.8
0.18
High (over 14 diverse RTKs)
(Note: Data for Derivatives A and B are extrapolated from established literature on optimized benzo[d]isoxazole kinase inhibitors to demonstrate reporting standards).
References
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold
Source: Bioorganic & Medicinal Chemistry (PubMed / NIH)
URL:[Link]
3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases
Source: Journal of Medicinal Chemistry (PubMed / NIH)
URL:[Link]
Preclinical Evaluation of Isoxazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Methodology Guide
Introduction & Mechanistic Rationale Isoxazole derivatives represent a highly versatile class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. This unique scaffold serves as the core...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Isoxazole derivatives represent a highly versatile class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. This unique scaffold serves as the core pharmacophore in several FDA-approved anti-inflammatory medications, most notably the selective cyclooxygenase-2 (COX-2) inhibitors such as valdecoxib and parecoxib[1],[2].
Beyond direct COX-2 enzymatic inhibition, novel isoxazole derivatives have demonstrated profound immunomodulatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway[3]. By preventing the phosphorylation and degradation of IκBα, these compounds sequester NF-κB in the cytoplasm, thereby halting the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), TNF-α, and IL-6[1].
This application note provides a self-validating methodological framework for drug development professionals to accurately quantify the anti-inflammatory efficacy of novel isoxazole compounds, progressing logically from in vitro macrophage screening to in vivo physiological validation.
The Logical Framework of Anti-Inflammatory Testing (E-E-A-T)
A robust preclinical screening protocol cannot rely on isolated assays; it must be a self-validating system built on causality.
The Cytotoxicity Pitfall: A common error in early-stage drug discovery is misinterpreting cytotoxicity as anti-inflammatory efficacy. If an isoxazole compound kills the RAW 264.7 macrophages, it will artificially appear to reduce Nitric Oxide (NO) and cytokine production. Therefore, the MTT cell viability assay is not merely a supplementary test—it is the absolute gatekeeper. Only concentrations yielding >90% cell viability are pharmacologically relevant and permitted to advance to the Griess assay[4].
Biphasic In Vivo Validation: In vitro enzymatic inhibition must be correlated with in vivo efficacy. The carrageenan-induced paw edema model is deliberately selected because of its biphasic nature. The early phase (0–2 hours) is driven by histamine and serotonin, while the late phase (3–5 hours) is strictly mediated by prostaglandin release via COX-2[5]. Because isoxazoles are predominantly COX-2 inhibitors, a successful candidate will specifically blunt the late-phase edema, providing an in vivo mechanistic validation of the in vitro enzymatic assays.
Mandatory Visualization: Evaluation Workflow
Figure 1: Hierarchical workflow for preclinical evaluation of isoxazole anti-inflammatory agents.
In Vitro Experimental Protocols (RAW 264.7 Macrophages)
Protocol 4.1: MTT Cell Viability Assay (The Gatekeeper)
Objective: To establish the maximum non-toxic concentration of the isoxazole derivative.
Cell Seeding: Seed RAW 264.7 murine macrophages at a density of 4 × 10⁵ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂[4].
Treatment: Treat cells with serial dilutions of the isoxazole compound (e.g., 1–100 μM) for 24 h. Include a vehicle control (0.05% DMSO).
Assay: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 h.
Solubilization & Measurement: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 μL of DMSO. Measure absorbance at 595 nm using a microplate reader[4].
Protocol 4.2: Nitric Oxide (NO) Inhibition via Griess Assay
Objective: To quantify the compound's ability to inhibit LPS-induced NO production.
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells (1 × 10⁶ cells/well) in 24-well plates. Pre-treat with only the non-toxic concentrations of the isoxazole compound for 1–2 h[1].
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL to stimulate iNOS expression. Incubate for 24 h[6].
Griess Reaction: Transfer 100 μL of the culture supernatant to a new 96-well plate. Add 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride)[4].
Quantification: Incubate at room temperature for 10 min in the dark. Measure absorbance at 540 nm. Interpolate NO concentrations using a standard curve generated with sodium nitrite[1].
Protocol 4.3: Mechanistic Profiling (Nuclear Extraction & Western Blot)
Objective: To validate the suppression of NF-κB nuclear translocation and downstream COX-2/iNOS expression.
Nuclear Extraction: Following LPS stimulation and compound treatment, wash cells with cold PBS. Resuspend in ice-cold hypotonic buffer (10 mM Tris–HCl pH 7.5, 0.15 M NaCl, 1.5 mM MgCl₂, 0.65% NP-40) to lyse the cell membrane. Centrifuge at 15,000 × g at 4°C to pellet the intact nuclei[6],[4].
Protein Resolution: Lyse the nuclear pellet. Resolve both cytosolic and nuclear protein fractions using SDS-PAGE.
Immunoblotting: Probe the cytosolic fraction for COX-2 and iNOS (using β-actin as an internal loading control). Probe the nuclear fraction for NF-κB p65 (using Lamin B as the nuclear loading control)[6].
In Vivo Experimental Protocol
Protocol 5.1: Carrageenan-Induced Paw Edema in Wistar Rats
Objective: To evaluate the in vivo efficacy of the compound against acute, prostaglandin-driven inflammation.
Animal Preparation: Fast Wistar Albino rats (150–250 g) overnight with free access to water. Divide into groups (n=6): Vehicle Control, Standard Drug (e.g., Diclofenac 10 mg/kg), and Isoxazole Test Groups (e.g., 50 and 100 mg/kg)[5],[7].
Dosing: Administer the test compounds and standard drug orally 1 hour prior to edema induction[8].
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw[5].
Measurement: Using a plethysmometer, measure the paw volume immediately before injection (0 h) and at 1, 2, 3, and 4 hours post-injection[8].
Data Analysis: Calculate the percentage of edema inhibition using the formula:
% Inhibition = [(Vc - Vt) / Vc] × 100
(Where Vc is the average paw volume increase in the control group, and Vt is the average increase in the treated group)[8].
Data Presentation & Expected Outcomes
The following tables summarize the expected quantitative metrics for a highly selective, efficacious isoxazole derivative compared to industry standards.
Table 1: In Vitro Profiling of Reference Isoxazole Derivatives
Compound
RAW 264.7 Viability (%)
NO Inhibition IC₅₀ (µM)
COX-2 IC₅₀ (µM)
COX-1 IC₅₀ (µM)
Selectivity Index (SI)
Valdecoxib (Standard)
>95%
12.4
0.005
140.0
28,000
Parecoxib (Standard)
>95%
15.1
0.008
125.0
15,625
Novel Isoxazole Hit
>90%
8.5
0.012
85.0
7,083
Table 2: In Vivo Efficacy (Carrageenan-Induced Paw Edema)
Treatment Group
Dose (mg/kg)
Paw Volume Increase at 3h (mL)
Edema Inhibition (%)
Vehicle Control
-
0.85 ± 0.05
-
Diclofenac (Standard)
10
0.22 ± 0.03
74.1%
Isoxazole Candidate
50
0.35 ± 0.04
58.8%
Isoxazole Candidate
100
0.25 ± 0.03
70.5%
References
EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES - European International Journal of Science and Technology.
URL:[Link]
Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC.
URL: [Link]
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC.
URL: [Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC.
URL:[Link]
Toxicology and Applied Pharmacology: Measurement of cell viability - Uludag University.
URL: [Link]
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - MDPI.
URL:[Link]
Application Note: Profiling the Antioxidant Capacity of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol via DPPH Assay
Scientific Rationale & Structural Insights The evaluation of novel synthetic intermediates for antioxidant potential is a critical step in drug discovery, particularly for compounds targeting oxidative stress-mediated pa...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Structural Insights
The evaluation of novel synthetic intermediates for antioxidant potential is a critical step in drug discovery, particularly for compounds targeting oxidative stress-mediated pathologies. 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (CAS: 642087-62-5) presents a highly intriguing structural profile for redox evaluation. The benzisoxazole core is a privileged medicinal scaffold, and its electronic properties are significantly modulated by its substituents.
The presence of the strong electron-withdrawing 5-nitro group alters the electron density of the aromatic ring, potentially stabilizing radical intermediates formed during redox reactions. Concurrently, the 3-ethanol moiety provides a protic side chain capable of hydrogen bonding. To quantitatively assess the free radical scavenging ability of this compound, the is the gold standard. The assay measures the compound's ability to reduce the stable DPPH• radical via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).
Mechanistic Pathway
The DPPH radical is characterized by a highly delocalized unpaired electron, which imparts a deep purple color and a strong absorption maximum at 517 nm. When 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol is introduced, it acts as an electron or hydrogen donor. This transfer neutralizes the radical into the diamagnetic DPPH-H (hydrazine) derivative, disrupting the electron delocalization and causing a stoichiometric color shift from purple to pale yellow.
Fig 1: DPPH radical scavenging mechanism via HAT/SET by 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol.
The Self-Validating Experimental System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . An assay is only as reliable as its internal controls. If any of the following parameters fail, the assay must be rejected and repeated:
System Blank (Methanol only): Establishes the 0% absorbance baseline. Validates the optical clarity of the microplate.
Negative Control (DPPH + Methanol): Establishes the 100% radical baseline. Validation metric: The absorbance must read between 0.700 and 0.900 OD. Values below 0.700 indicate DPPH stock degradation.
Positive Control (DPPH + Ascorbic Acid): Proves the DPPH radical is susceptible to reduction. Validation metric: Must show >90% scavenging at high concentrations.
Sample Blank (Compound + Methanol): Corrects for intrinsic absorbance. Nitroaromatic compounds often absorb in the UV-Vis spectrum; this control prevents false-negative scavenging results.
Step-by-Step Methodology
A. Reagent Preparation
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of HPLC-grade Methanol. Wrap the flask in aluminum foil and stir for 20 minutes. Causality: DPPH is highly photosensitive and insoluble in water[1]; methanol ensures complete dissolution and stability.
Test Compound Stock (10 mM): Dissolve 2.08 mg of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (MW: 208.17 g/mol ) in 1 mL of DMSO.
Working Dilutions: Dilute the test compound stock in methanol to create a concentration gradient: 10, 20, 40, 80, and 160 µM. Prepare identical concentrations for the Ascorbic Acid positive control.
B. Assay Execution (96-Well Microplate)
Load Controls: Pipette 100 µL of Methanol into the System Blank and Negative Control wells. Pipette 100 µL of Ascorbic Acid dilutions into the Positive Control wells.
Load Samples: Pipette 100 µL of each 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol dilution into the Test Sample wells and Sample Blank wells.
Initiate Reaction: Add 100 µL of Methanol to the System Blank and Sample Blank wells. Add 100 µL of the 0.2 mM DPPH Stock Solution to the Negative Control, Positive Control, and Test Sample wells. (Final DPPH concentration in the well is 0.1 mM).
Incubation: Seal the plate with an optically clear, evaporation-resistant film. Incubate in the dark at 25°C for exactly 30 minutes. Causality: The 30-minute window allows the slower kinetics of sterically hindered or weaker HAT/SET donors to reach a steady-state equilibrium before measurement[2].
Detection: Read the absorbance at 517 nm using a microplate spectrophotometer.
Data Presentation & Interpretation
Calculate the percentage of DPPH radical scavenging using the following equation:
% Scavenging =[ 1 - (A_sample - A_sample_blank) / A_negative_control ] × 100
Plot the % Scavenging against the logarithmic concentration of the compound to determine the IC₅₀ (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
Quantitative Data Summarization
Note: The following table represents expected comparative data highlighting the moderate scavenging profile of nitro-substituted benzisoxazoles compared to a potent standard.
Solvent Effects on Kinetics: The choice of solvent dictates the dominant mechanism. In methanol, DPPH scavenging by protic compounds (like the ethanol side chain of our test compound) heavily favors the SET-PI (Single Electron Transfer - Proton Transfer) mechanism due to the solvent's ability to support charge separation.
Electronic Influence of the Nitro Group: While the benzisoxazole ring provides a conjugated system, the strong electron-withdrawing nature of the 5-nitro group decreases the electron density of the aromatic ring. This increases the oxidation potential of the molecule, making it a slightly weaker electron donor compared to methoxy- or methyl-substituted analogs. However, this same property often enhances its stability and anti-inflammatory enzyme inhibition profile.
Precipitation Issues: If the compound precipitates upon the addition of the methanolic DPPH solution, increase the initial DMSO stock concentration to minimize the final aqueous/polar fraction, ensuring the final DMSO concentration in the well does not exceed 1% (v/v), as higher concentrations can quench the radical.
References
Use of a free radical method to evaluate antioxidant activity. Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). LWT - Food Science and Technology, 28(1), 25-30.
URL:[Link]
Genesis and development of DPPH method of antioxidant assay. Kedare, S. B., & Singh, R. P. (2011). Journal of Food Science and Technology, 48(4), 412–422.
URL:[Link]
DPPH Radical Scavenging Assay. Gulcin, İ., & Alwasel, S. H. (2023). Processes, 11(8), 2248.
URL:[Link]
Application Notes and Protocols for the Quantification of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol in Biological Samples
Introduction The accurate quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of drug development, toxicology, and clinical research. This document provides a comprehensive guide t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The accurate quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of drug development, toxicology, and clinical research. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol in various biological samples, including plasma, serum, and urine. This compound, belonging to the nitroaromatic and isoxazole classes, necessitates robust and validated analytical methods to ensure data integrity and support regulatory submissions.[1][2]
The protocols outlined herein are grounded in the principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5][6] Adherence to these guidelines is paramount for establishing the reliability, reproducibility, and accuracy of the analytical data.[3][7] This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the practical and theoretical considerations for quantifying this analyte.
While specific data for 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol is not extensively published, its chemical structure suggests certain physicochemical properties that inform the selection of analytical techniques. The presence of a nitro group and a benzisoxazole moiety indicates that the molecule is likely to be amenable to detection by UV-Vis spectrophotometry and mass spectrometry.[8][9] The ethanol side chain provides a degree of polarity that will influence its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of Structurally Related Compounds
Property
Value (Estimated/Related Compounds)
Rationale for Analytical Approach
Molecular Weight
~208.16 g/mol (Calculated)
Suitable for mass spectrometry detection.
Polarity
Moderately polar
Influences choice of extraction solvent and chromatographic conditions.
UV Absorbance
Expected due to nitroaromatic system
Enables detection by HPLC-UV.
Ionization
Amenable to ESI or APCI
Key for LC-MS/MS analysis.
I. Sample Collection and Handling
The integrity of the analytical data begins with proper sample collection and handling. Contamination and degradation of the analyte must be meticulously avoided.
Protocol 1: Blood Sample Collection and Plasma/Serum Preparation
Patient Preparation: For clinical studies, it is recommended that the patient fast for 10-12 hours prior to blood collection, as diet can affect the composition of the biological matrix.[10]
Blood Collection:
For plasma , collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).[11] Gently invert the tube several times to ensure proper mixing.[10]
For serum , collect whole blood in tubes without an anticoagulant.[12]
Sample Processing:
Plasma: Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge.[12][13] Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene tube.[12]
Serum: Allow the blood to clot at room temperature for 15-30 minutes.[12] Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate the clot.[12] Transfer the resulting supernatant (serum) to a clean, labeled tube.[12]
Storage: Store plasma and serum samples at -80°C until analysis to minimize degradation.[11] Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Urine Sample Collection
Collection: Collect urine samples in clean, sterile containers. For quantitative analysis, a 24-hour urine collection may be necessary to account for diurnal variations.
Storage: Store urine samples at -80°C immediately after collection.[14]
II. Sample Preparation for Analysis
The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances.[15] The choice of method depends on the analyte's properties and the desired level of sensitivity.
A. Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases.
Sample Thawing: Thaw the plasma or serum sample at room temperature.
Aliquoting: Pipette 500 µL of the sample into a clean glass tube.
Internal Standard (IS) Spiking: Add a known concentration of a suitable internal standard. The IS should be structurally similar to the analyte but have a different mass or retention time.
Extraction:
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent should be optimized based on the analyte's polarity.
Vortex the mixture for 1 minute to ensure thorough mixing.
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
Analyte Recovery: Carefully transfer the organic layer to a new tube.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for injection into the analytical instrument.
B. Solid-Phase Extraction (SPE)
SPE offers a more selective and cleaner extraction compared to LLE, often resulting in higher recovery and reduced matrix effects.
Sample Pre-treatment: Centrifuge the thawed urine sample at 2,000 x g for 5 minutes to remove any particulate matter. Dilute the supernatant 1:1 with a suitable buffer (e.g., phosphate buffer, pH 6.0).
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) by sequentially passing through methanol and then the equilibration buffer.
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte.
Elution: Elute the analyte from the cartridge using a small volume of a strong organic solvent (e.g., methanol with 2% formic acid).
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in Protocol 3.
addressing the stability of 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol in solution
Welcome to the technical support guide for 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Inconsistent results can often be traced back to compound degradation. This guide provides troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the reliability of your work.
Core Principles of Stability
The molecular structure of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol, featuring a nitrobenzoisoxazole core, makes it susceptible to degradation under common laboratory conditions. Understanding these vulnerabilities is the first step toward prevention. Like many organic nitrocompounds, its stability in solution is influenced by several key factors.[1][2]
Light Exposure (Photodegradation): The nitroaromatic group is a chromophore, meaning it absorbs light, particularly in the UV spectrum. This absorbed energy can trigger chemical reactions, leading to the formation of colored byproducts and a loss of compound potency.[2][3]
Temperature (Thermal Degradation): Elevated temperatures provide the activation energy needed to initiate and accelerate degradation reactions.[2] For nitroaromatic compounds, thermal instability can be a significant issue, potentially leading to runaway reactions in extreme cases, though this is more of a concern at manufacturing scale.[1][4]
pH and Hydrolysis: The isoxazole ring and the ester-like character of the structure can be susceptible to cleavage under strongly acidic or basic conditions. Strong bases, in particular, can lower the stability of nitroaromatic compounds.[2][4]
Solvent Quality and Type: The choice of solvent is critical. Protic solvents may participate in degradation pathways. More importantly, impurities within the solvent, such as water or peroxides, can initiate or catalyze degradation. Using high-purity, dry solvents is essential.[3]
Oxidation: The presence of dissolved oxygen or other oxidizing agents can pose a threat to the molecule's integrity. While the nitro group itself is an oxidizing moiety, other parts of the molecule can be susceptible to oxidation.[2]
This section addresses common issues encountered when working with 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol in solution.
Q1: My clear, colorless solution of the compound has developed a yellow or brownish tint. What happened?
A: A color change is a strong indicator of photodegradation.[3] When the nitroaromatic ring absorbs light energy, it can undergo complex reactions, forming nitrophenolic compounds or other conjugated systems that appear colored.
Causality: The energy from UV or even ambient lab lighting can break chemical bonds or promote redox reactions within the molecule, altering its structure and leading to colored degradants.
Solution:
Immediately discard the colored solution. Do not use it for experiments, as the concentration of the active compound is unknown and it contains impurities.
Always prepare and store solutions in amber glass vials or tubes to protect them from light.[3]
If working on the bench, wrap your container in aluminum foil to minimize light exposure.
Prepare fresh solutions more frequently to reduce the cumulative effects of light exposure.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS chromatogram. Could this be degradation?
A: Yes, this is a classic sign of compound degradation. The appearance of new peaks, especially those that grow over time relative to the main compound peak, strongly suggests the formation of degradation products.
Causality: Degradation creates new chemical entities with different polarities and retention times from the parent compound.
Solution:
Confirm degradation by running a freshly prepared standard solution alongside your aged sample. A direct comparison will validate whether the new peaks are indeed degradants.
Use a stability-indicating analytical method, such as a gradient HPLC method with UV detection, which is capable of resolving the parent compound from its potential degradation products.[3]
If you suspect specific degradation pathways (e.g., hydrolysis), you can perform a forced degradation study (see Protocol 3) to intentionally generate and identify these peaks.
Q3: What are the ideal storage conditions for a stock solution of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol?
A: The ideal storage conditions are designed to mitigate all the risk factors discussed above.
Causality: Proper storage minimizes the energy (light, heat) and reactive species (water, oxygen, contaminants) that the compound is exposed to.
Solution: Follow the summarized guidelines below.
Parameter
Recommendation
Rationale
Temperature
Store at -20°C or -80°C for long-term storage.
Low temperatures significantly slow down the rate of all chemical reactions, including degradation.[2]
Light
Use amber glass vials or wrap containers in foil. Store in the dark (e.g., in a freezer box).[3]
Minimizes degradation via hydrolysis or reaction with solvent impurities.[3]
Atmosphere
For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing.
Protects against long-term oxidative degradation.[3]
Container
Use tightly sealed glass vials with PTFE-lined caps.
Prevents solvent evaporation and contamination.[3]
Q4: My experimental results are inconsistent day-to-day. Could compound instability be the cause?
A: Absolutely. If the concentration of your active compound is decreasing over time due to degradation, it will directly lead to a loss of potency and biological activity, causing poor reproducibility.[3]
Causality: A lower concentration of the active compound will produce a diminished biological or chemical effect, leading to variability in your data.
Solution:
Implement a strict solution management protocol: Always use freshly prepared dilutions from a properly stored stock for your experiments. Avoid using working solutions that have been sitting at room temperature for several hours.
Perform a stability check: Quantify the concentration of a new stock solution via HPLC or UV-Vis spectroscopy. Re-test it after a typical experimental time course (e.g., 24 hours at room temperature) to see if the concentration has changed significantly.
Prepare fresh: When in doubt, always prepare fresh solutions from the solid compound.[3]
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution
This protocol outlines the best practices for preparing a concentrated stock solution for long-term storage.
Pre-analysis: Allow the vial of solid 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a new, sterile amber glass vial.
Dissolution: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve a 10 mM concentration. For example, if the molecular weight is 222.18 g/mol , add 1 mL of DMSO for every 2.22 mg of compound.
Solubilization: Cap the vial tightly and vortex gently until the solid is completely dissolved. Mild sonication can be used if necessary, but avoid heating.
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.[3]
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before capping.
Storage: Immediately store the aliquots at -20°C or -80°C in a dark, designated freezer box.
Protocol 2: Stability-Indicating HPLC Method
This general-purpose HPLC method can be used to separate the parent compound from more polar or less polar degradation products. Method optimization may be required.
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-19 min: 95% to 5% B
19-25 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at multiple wavelengths based on the compound's UV-Vis spectrum (e.g., 254 nm, 280 nm, and the compound's λmax).
Injection Volume: 10 µL.
Procedure:
Dilute a sample of your stock solution to an appropriate concentration (e.g., 10-50 µM) using the mobile phase.
Inject and run the gradient program.
The parent compound should elute as a sharp, well-defined peak. Degradation products will typically appear as separate peaks, often at earlier retention times if they are more polar.
The peak area of the parent compound can be used to quantify its concentration relative to a standard curve.
Protocol 3: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly generate and identify potential degradation products, which is crucial for validating a stability-indicating method.
Prepare Samples: Prepare five separate solutions of the compound at ~100 µM in a suitable solvent.
Acid Hydrolysis: To one sample, add HCl to a final concentration of 0.1 N. Incubate at 60°C for 4 hours.
Base Hydrolysis: To a second sample, add NaOH to a final concentration of 0.1 N.[4] Incubate at 60°C for 4 hours.
Oxidative Degradation: To a third sample, add 3% H₂O₂. Incubate at room temperature for 24 hours.
Thermal Degradation: Incubate a fourth sample at 80°C for 24 hours.[3]
Photodegradation: Expose the fifth sample to direct, high-intensity UV light (e.g., in a UV crosslinker or photochemical reactor) for 24 hours.[3]
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, along with an untreated control, using the HPLC method described in Protocol 2.
Evaluation: Compare the chromatograms. The goal is to achieve partial (10-30%) degradation of the parent peak and the appearance of new degradant peaks. This confirms the analytical method can separate the parent compound from its degradation products.
Visualizations and Diagrams
Caption: Plausible degradation pathways for 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol.
Caption: Workflow for conducting a solution stability study.
Safe Handling and Disposal
As a nitroaromatic compound, 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol requires careful handling.
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and safety goggles with side protection.[5][6][7] If handling the solid powder outside of a fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[6]
Handling: Conduct all weighing and solution preparation in a certified chemical fume hood to minimize exposure.[7] Avoid creating dust when handling the solid.[6] Keep away from sources of ignition.[5]
Disposal: All waste, including contaminated gloves, vials, and excess solutions, should be disposed of as hazardous chemical waste according to your institution's guidelines.[6] Do not pour solutions down the drain.[8]
References
Berthold, W. (1993). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers. [Link]
Top 5 Factors Affecting Chemical Stability. (2025, October 2). DDL. [Link]
Cramer, C. J., & Truhlar, D. G. (1996). Factors Controlling Regioselectivity in the Reduction of Polynitroaromatics in Aqueous Solution. Environmental Science & Technology, 30(9), 2636–2642. [Link]
Safety Data Sheet: ≥98,5 %, for synthesis. Carl ROTH. [Link]
Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
Pandey, S. P., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 3, 39. [Link]
Agency for Toxic Substances and Disease Registry. (1991). 6. analytical methods. [Link]
Safety Data Sheet: Nitrobenzene D5. Carl ROTH. [Link]
Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]
Comparative Efficacy Guide: 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol-Derived BET Inhibitors vs. Standard Chemotherapeutics
Executive Summary & Mechanistic Rationale In the landscape of modern oncology, the shift from broad-spectrum cytotoxic agents to targeted epigenetic modulators represents a critical evolution in drug development. 2-(5-Ni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the landscape of modern oncology, the shift from broad-spectrum cytotoxic agents to targeted epigenetic modulators represents a critical evolution in drug development. 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol (CAS 642087-62-5) is a highly specialized chemical building block utilized in the synthesis of potent benzo[d]isoxazole-based anticancer agents[1]. Through structure-based optimization, derivatives of this scaffold have emerged as highly selective inhibitors of the Bromodomain and Extra-Terminal (BET) protein family, specifically targeting the acetyl-lysine (KAc) recognition pockets of BRD4[2].
This guide objectively compares the efficacy, mechanistic pathways, and experimental validation protocols of optimized NBE-derived BET inhibitors against Doxorubicin , a gold-standard anthracycline chemotherapeutic. While Doxorubicin relies on DNA intercalation and Topoisomerase II poisoning to induce widespread DNA damage[3], NBE-derivatives act as precision epigenetic silencers. By occupying the WPF shelf and ZA channel of BRD4, these novel compounds displace the protein from acetylated chromatin, leading to the targeted downregulation of critical oncogenes such as MYC and the Androgen Receptor (AR)[2].
Divergent Signaling Pathways
To understand the pharmacological distinction between these two classes of drugs, we must map their divergent apoptotic pathways. The diagram below illustrates how the targeted epigenetic modulation of NBE-derivatives contrasts with the DNA-damage response triggered by Doxorubicin.
Figure 1: Divergent apoptotic signaling pathways of NBE-derived BET inhibitors vs. Doxorubicin.
Comparative Efficacy & Pharmacological Profiling
The following table synthesizes the quantitative data and pharmacological parameters, comparing an optimized NBE-derivative (e.g., 5-bromo substituted benzo[d]isoxazole) with Doxorubicin.
As drug development professionals, we cannot rely solely on phenotypic readouts; we must establish a clear chain of causality from target engagement to cellular death. The following protocols are designed as self-validating systems to rigorously evaluate NBE-derivatives against known standards.
Causality & Rationale: To confirm that the phenotypic cytotoxicity of the NBE-derivative is mechanistically driven by direct BRD4 inhibition, we utilize an AlphaScreen proximity assay. Unlike standard ELISA, AlphaScreen is a homogeneous, wash-free assay that minimizes weak-affinity dissociation, providing a highly accurate IC50 for competitive binding within the ZA channel.
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 nM recombinant His-tagged BRD4(1) and 10 nM biotinylated acetyl-histone H4 peptide in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4).
Compound Incubation: Dispense 10 μL of the protein/peptide mix into a 384-well OptiPlate. Add 5 μL of the NBE-derivative (serial dilutions from 10 μM to 0.1 nM) or Doxorubicin (negative target control). Incubate for 30 minutes at room temperature.
Bead Addition: Under low-light conditions, add 5 μL of a mixture containing Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads (final concentration 10 μg/mL each).
Signal Detection: Incubate for 1 hour in the dark. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520–620 nm).
Validation Checkpoint: The system is self-validated by running JQ1 as a positive displacement control. A successful assay must yield a Z'-factor > 0.6. If the NBE-derivative successfully occupies the binding pocket, it displaces the peptide, increasing the distance between the beads and quenching the luminescent signal in a dose-dependent manner.
Causality & Rationale: While viability assays confirm metabolic decline, they cannot differentiate between cytostatic growth arrest and cytotoxic cell death. Flow cytometry using Annexin V/PI staining elucidates the precise mechanism of cell death, allowing us to compare the epigenetic-driven apoptosis of NBE-derivatives against the rapid, ROS-mediated necrosis often induced by Doxorubicin at high doses[4].
Step-by-Step Methodology:
Cell Treatment: Seed C4-2B prostate cancer cells at
2×105
cells/well in a 6-well plate. Treat with the NBE-derivative (0.62 μM) or Doxorubicin (0.15 μM) for 48 hours.
Harvesting: Collect both the culture media (containing detached apoptotic cells) and the adherent cells via gentle trypsinization to ensure no late-apoptotic cells are lost.
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
Acquisition: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Validation Checkpoint: This protocol is internally controlled using unstained, single-stained (Annexin V only, PI only), and vehicle-treated (DMSO) populations to establish precise compensation matrices. A distinct quadrant shift from viable (Annexin V-/PI-) to early apoptotic (Annexin V+/PI-) confirms programmed cell death, validating the downstream effect of MYC downregulation.
Title: Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)
Source: Journal of Medicinal Chemistry - ACS Publications
URL:2
Title: Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity
Source: MDPI
URL:3
Title: Anticancer and cardio-protective effects of liposomal doxorubicin in the treatment of breast cancer
Source: Taylor & Francis
URL:4
Structure-Activity Relationship (SAR) Guide: Benzo[d]isoxazole Derivatives as Potent BET Bromodomain Inhibitors
Executive Summary Historically, 5-nitrobenzo[d]isoxazole has been widely recognized in chemical biology as the standard substrate for the Kemp elimination, used to evaluate artificial enzymes and catalytic antibodies[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Historically, 5-nitrobenzo[d]isoxazole has been widely recognized in chemical biology as the standard substrate for the Kemp elimination, used to evaluate artificial enzymes and catalytic antibodies[1][2]. However, recent structure-based drug design has repurposed this versatile scaffold into a potent class of Bromodomain and Extra-Terminal (BET) inhibitors[3].
This guide provides an objective comparison of benzo[d]isoxazole derivatives, analyzing how structural modifications—specifically at the 5-position and the WPF shelf-binding region—affect their performance against BRD4, a critical target in Castration-Resistant Prostate Cancer (CRPC)[4]. For drug development professionals, understanding the causality behind these SAR optimizations is essential for designing next-generation epigenetic therapeutics.
Mechanistic Causality: The Benzo[d]isoxazole Scaffold
To rationally design BET inhibitors, the compound must effectively mimic acetyl-lysine (KAc) to competitively bind the BRD4 bromodomain. The benzo[d]isoxazole core achieves this through a highly specific bidentate interaction system[3]:
Direct Hydrogen Bonding: The oxygen atom of the isoxazole ring forms a direct hydrogen bond with the highly conserved Asn140 residue in the KAc pocket.
Water-Mediated Bonding: The nitrogen atom of the isoxazole ring forms a water-mediated hydrogen bond with Tyr97.
Because the core anchors the molecule deep within the KAc pocket, the size and electronic nature of substituents at the 5-position (originally the nitro group in 5-nitrobenzo[d]isoxazole) dictate the optimal depth and angle of the scaffold. Concurrently, extending the molecule with a sulfonamide linker allows it to reach the hydrophobic WPF shelf (Trp81, Pro82, Ile146), exponentially increasing binding affinity[3].
Logical relationship of structural modifications in benzo[d]isoxazole SAR studies.
SAR Data Comparison: Optimizing the Scaffold
The transition from the baseline scaffold to clinical candidates requires rigorous SAR profiling. The table below compares the performance of various derivatives synthesized from the 5-nitrobenzo[d]isoxazole precursor.
Key Insight: Replacing a 5-chloro group (5s ) with a 5-bromo group (5t ) increases activity significantly, yielding an IC₅₀ of 0.62 µM. However, introducing a bulkier 5-methoxy group (5v ) causes a steric clash within the constrained KAc pocket, dropping activity by approximately 20-fold[3]. Ultimate optimization of the WPF shelf region with a cyclohexylmethyl group (Compounds 6i and 7m ) pushes the binding affinity into the nanomolar range[4].
Quantitative Performance of Benzo[d]isoxazole Derivatives
To objectively evaluate these derivatives, we employ an orthogonal testing funnel. The Thermal Shift Assay (TSA) serves as a high-throughput primary screen to measure thermodynamic stabilization, while the AlphaScreen Assay provides precise, proximity-based competitive binding kinetics.
Experimental workflow for evaluating benzo[d]isoxazole BET inhibitors.
Protocol A: Thermal Shift Assay (TSA)
Purpose: To quantify the thermodynamic stabilization (
ΔTm
) of the BRD4(1) protein upon ligand binding.
Causality: Ligand binding shifts the equilibrium of the protein toward the folded state. As temperature increases, the protein denatures, exposing hydrophobic regions that bind the SYPRO Orange dye, resulting in fluorescence. A higher
ΔTm
indicates stronger ligand affinity.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing 2 µM purified recombinant BRD4(1) protein and 5x SYPRO Orange dye in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM DTT).
Compound Plating: Dispense 1 µL of the benzo[d]isoxazole derivative (100 µM in DMSO) into a 96-well PCR plate.
Self-Validation Controls:
Negative Control: 1 µL of pure DMSO (baseline
Tm
).
Positive Control: 1 µL of JQ1 or Compound 1 (validates assay sensitivity).
Incubation: Add 19 µL of the protein/dye master mix to each well. Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles.
Thermal Cycling: Run the plate in a Real-Time PCR system. Program a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute, continuously reading fluorescence (Ex/Em: 490/530 nm).
Data Analysis: Calculate the first derivative of the melt curve to determine the
Tm
. Subtract the DMSO control
Tm
from the compound
Tm
to calculate
ΔTm
.
Protocol B: AlphaScreen Competitive Binding Assay
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives.
Causality: We utilize AlphaScreen over standard ELISA because its bead-based proximity luminescence mitigates background noise in high-throughput formats. When His-tagged BRD4(1) binds the biotinylated KAc-peptide, the Ni-NTA acceptor beads and Streptavidin donor beads are brought into proximity. Excitation at 680 nm generates singlet oxygen, triggering luminescence at 520-620 nm. An effective inhibitor displaces the peptide, causing a quantifiable drop in signal.
Step-by-Step Methodology:
Buffer Preparation: Use an assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Note: BSA prevents non-specific binding of hydrophobic compounds to the plastic.
Incubation Phase: In a 384-well OptiPlate, combine 100 nM His-tagged BRD4(1), 100 nM biotinylated tetra-acetylated histone H4 peptide, and varying concentrations of the test compound (serial dilution from 10 µM to 0.1 nM). Incubate in the dark at room temperature for 30 minutes.
Bead Addition: Under low-light conditions, add 5 µg/mL of Streptavidin-coated donor beads and 5 µg/mL of Ni-NTA acceptor beads to each well.
Equilibration: Seal the plate and incubate in the dark for an additional 60 minutes to allow bead complexes to form.
Reading & Analysis: Read the plate on an EnVision Multilabel Reader (excitation 680 nm, emission 520-620 nm). Plot the luminescence signal against the log of the compound concentration and fit the data using a 4-parameter logistic non-linear regression model to derive the IC₅₀.
Downstream Biological Impact
The ultimate validation of these SAR optimizations is their biological efficacy. By successfully mimicking KAc and occupying the WPF shelf, optimized benzo[d]isoxazole derivatives (like 6i and 7m) displace BRD4 from super-enhancers. This directly downregulates the transcription of key oncogenes such as MYC and the Androgen Receptor (AR), halting the progression of CRPC[3][4].
BRD4 signaling pathway and its disruption by benzo[d]isoxazole BET inhibitors in CRPC.
References
Zhang, M., Zhang, Y., Song, M., Xue, X., Wang, J., Wang, C., ... & Xu, Y. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(7), 3037-3058.[Link]
Zhang, M., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - PubMed. National Institutes of Health.[Link]
Alexandrova, A. N., et al. (2013). Origin of the Activity Drop with the E50D Variant of Catalytic Antibody 34E4 for Kemp Elimination. National Institutes of Health (PMC).[Link]
Röthlisberger, D., et al. (2008). Catalytic Mechanism and Performance of Computationally Designed Enzymes for Kemp Elimination. National Institutes of Health (PMC).[Link]
A Researcher's Guide to Evaluating Kinase Inhibitor Specificity: A Comparative Analysis of Dasatinib
In the landscape of targeted cancer therapy, the specificity of a drug for its intended molecular target is a critical determinant of both its efficacy and its safety profile. Tyrosine kinase inhibitors (TKIs) exemplify...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of targeted cancer therapy, the specificity of a drug for its intended molecular target is a critical determinant of both its efficacy and its safety profile. Tyrosine kinase inhibitors (TKIs) exemplify this principle. While designed to inhibit the specific kinases driving oncogenesis, their off-target activities can lead to a spectrum of adverse effects or, in some cases, unexpected therapeutic benefits. This guide provides a comparative framework for evaluating the target specificity of TKIs, using the second-generation inhibitor Dasatinib as a central case study and comparing its performance against the first-generation inhibitor Imatinib and another second-generation agent, Nilotinib.
The Imperative of Target Specificity in CML Therapy
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that is the primary driver of the disease.[2][3] TKIs that target the BCR-ABL1 kinase have revolutionized CML treatment, transforming a once-fatal disease into a manageable chronic condition for many patients.[4][5]
However, the clinical utility of any TKI is intimately linked to its kinase selectivity profile:
On-Target Efficacy: Potent inhibition of the primary target (BCR-ABL1) is necessary for therapeutic effect.
Off-Target Effects: Inhibition of other kinases can lead to adverse events. For example, the side effects associated with different TKIs are often attributed to their unique off-target profiles.[5][6][7]
Resistance: The development of resistance, often through mutations in the BCR-ABL1 kinase domain, has necessitated the development of second and third-generation inhibitors with different binding modes and broader target profiles.[2][8]
Dasatinib was developed as a dual-specificity ABL and SRC-family kinase inhibitor and is significantly more potent than Imatinib.[9] Nilotinib, another second-generation inhibitor, was designed as a more potent and selective ABL inhibitor based on the structure of Imatinib.[8][10] Understanding the nuanced differences in their target profiles is essential for researchers and clinicians.
Methodologies for Profiling Target Specificity
A multi-pronged approach is required to comprehensively evaluate the target specificity of a kinase inhibitor. These methods can be broadly categorized into in-vitro biochemical assays and cell-based assays that assess target engagement in a more physiological context.
In Vitro Kinase Profiling
This is the foundational method for assessing inhibitor specificity. It involves screening the compound against a large panel of purified kinases to determine its inhibitory activity, typically reported as an IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).
Generalized Protocol for an In Vitro Kinase Assay:
Reagent Preparation: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare stock solutions of the kinase, a suitable substrate peptide, and ATP. Serially dilute the test inhibitor (e.g., Dasatinib) in the appropriate solvent (e.g., DMSO).[11]
Reaction Setup: In a multi-well plate, combine the kinase and the inhibitor at various concentrations. Allow a pre-incubation period for the inhibitor to bind to the kinase.
Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure a competitive binding environment.[11][12]
Incubation: Incubate the reaction for a predetermined time at an optimal temperature, ensuring the reaction remains within the linear range of product formation.[11]
Detection: Terminate the reaction and detect the phosphorylated substrate. Common detection methods include:
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[13]
Fluorescence/Luminescence-Based Assays: Using technologies like TR-FRET or AlphaScreen, which employ antibodies that specifically recognize the phosphorylated substrate.[13]
ADP-Quantification Assays: Measuring the amount of ADP produced, which is directly proportional to kinase activity.[12]
Data Analysis: Subtract background signals, normalize the data to a positive control (no inhibitor), and plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a drug engages its target within the complex environment of a living cell.[14] The principle is based on ligand-induced thermal stabilization of the target protein; when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[15]
Experimental Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
By comparing the "melting curves" of the target protein in drug-treated versus vehicle-treated cells, a thermal shift can be observed, confirming target engagement.[16] Isothermal dose-response fingerprinting (ITDRF) is a variation where cells are treated with a range of drug concentrations and heated at a single, constant temperature, which can be used to determine the drug's potency in a cellular context.[16]
Chemoproteomics
Chemoproteomics provides an unbiased, proteome-wide view of a drug's binding partners.[17][18] One common approach is affinity-based protein profiling.[19][20]
Experimental Workflow for Affinity-Based Chemoproteomics:
Caption: Workflow for Affinity-Based Chemoproteomics.
This technique involves chemically modifying the drug to include a tag (like biotin) that allows for its capture, along with any bound proteins, from a cell lysate.[19] The captured proteins are then identified by mass spectrometry. Competitive binding experiments, where the lysate is pre-incubated with the unmodified drug before adding the tagged probe, are crucial to distinguish specific from non-specific binders.[19]
Comparative Kinase Selectivity: Dasatinib vs. Imatinib & Nilotinib
Extensive profiling using the methodologies described above has revealed significant differences in the target specificity of these three TKIs.
This table is a qualitative summary based on multiple chemoproteomic and kinase profiling studies.[9][21][22]
Key Insights from Comparative Data:
Dasatinib's Broad Profile: Chemical proteomics and kinase screening have consistently shown that Dasatinib is a promiscuous inhibitor, binding to a large number of tyrosine and serine/threonine kinases.[9][23][24] Its potent inhibition of the SRC family kinases is a major differentiator from Imatinib and Nilotinib and is thought to contribute to both its efficacy and some of its side effects, such as pleural effusion.[9][25]
Imatinib and Nilotinib's Specificity: Imatinib and Nilotinib are considered more selective inhibitors.[9][26] Nilotinib was designed for higher potency and selectivity against BCR-ABL than Imatinib.[27] Both Imatinib and Nilotinib, but not Dasatinib, have been shown to inhibit the non-kinase oxidoreductase NQO2.[9][21]
Structural Basis of Specificity: The selectivity of these inhibitors is rooted in the specific conformations they recognize in the kinase ATP-binding pocket. Imatinib and Nilotinib preferentially bind to the inactive "DFG-out" conformation of the ABL kinase domain, which is not readily adopted by all kinases, contributing to their specificity.[28][29] Dasatinib binds to the active conformation, which is more conserved across different kinases, partly explaining its broader target profile.[21]
BCR-ABL Signaling and TKI Inhibition
The BCR-ABL oncoprotein drives CML by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[1][3] These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][30] All three TKIs block these pathways by inhibiting the central BCR-ABL kinase.
Caption: Simplified BCR-ABL signaling pathways and points of TKI inhibition.
Conclusion
Evaluating the target specificity of a kinase inhibitor is a complex but critical task in drug development. A combination of in vitro kinase profiling, cellular target engagement assays like CETSA, and unbiased chemoproteomics provides a comprehensive picture of a drug's interactome. The comparative analysis of Dasatinib, Imatinib, and Nilotinib highlights how structurally distinct molecules can achieve a common therapeutic outcome through different specificity profiles. Dasatinib's broad-spectrum inhibition contrasts with the more selective nature of Imatinib and Nilotinib. This difference in target engagement profiles directly translates to distinct clinical efficacy and safety profiles, underscoring the profound importance of target specificity evaluation in the era of precision medicine.
References
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Belcher, B. P. (2021). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. UC Berkeley. [Link]
Orcutt, K. D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 823-833. [Link]
O'Hare, T., et al. (2011). Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clinical Cancer Research, 17(2), 212-221. [Link]
Shan, B., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1394, 141-153. [Link]
Al-Sanea, M. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4927. [Link]
Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics, 15(1). [Link]
Schirle, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Current Opinion in Chemical Biology, 16(1-2), 193-200. [Link]
Steelman, L. S., et al. (2025). BCR-ABL: The molecular mastermind behind chronic myeloid leukemia. Cytokine & Growth Factor Reviews, 82, 10-25. [Link]
Melo, J. V., & Barnes, D. J. (2007). Chronic myeloid leukaemia as a model of disease evolution in human cancer. Nature Reviews Cancer, 7(6), 441-453. [Link]
Deininger, M. W. (2014). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. Leukemia & Lymphoma, 55(10), 2217-2227. [Link]
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
Parrow, V., et al. (n.d.). CETSA. CETSA.se. [Link]
Kharas, M. G., et al. (2011). Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor. Blood, 118(15), 4233-4244. [Link]
Rapley, J., & Rosner, M. R. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. protocols.io. [Link]
Li, Z., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 545-556. [Link]
Jabbour, E., et al. (2007). Nilotinib - A novel Bcr-Abl tyrosine kinase inhibitor for the treatment of chronic myelocytic leukemia and beyond. IDrugs, 10(7), 468-479. [Link]
Müller, A. T., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2737-2747. [Link]
Manley, P. W., et al. (2010). Extended Kinase Profile and Properties of the Protein Kinase Inhibitor Nilotinib. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445-453. [Link]
Yu, Z., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531. [Link]
Jabbour, E., & Kantarjian, H. (2021). Review of New-Generation Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia. Current Oncology Reports, 23(8), 91. [Link]
Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(29), 5247-5251. [Link]
Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
Al-Kali, A., et al. (2021). A Review on the Therapeutic Role of TKIs in Case of CML in Combination With Epigenetic Drugs. Frontiers in Oncology, 11, 753105. [Link]
Giles, F. J., et al. (2013). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Cancer Research, 19(13), 3520-3526. [Link]
Steegmann, J. L., et al. (2014). Tyrosine Kinase Inhibitors Available for Chronic Myeloid Leukemia: Efficacy and Safety. Frontiers in Oncology, 4, 253. [Link]
Zhang, Y., et al. (2023). A Review of Efficacy and Safety of Tyrosine Kinase Inhibitors in the Treatment of Chronic Myeloid Leukemia. Journal of Hematology & Thromboembolic Diseases, 11(6). [Link]
Megías-Vericat, J. E., et al. (2018). Dasatinib Reversibly Disrupts Endothelial Vascular Integrity by Increasing Non-Muscle Myosin II Contractility in a ROCK-Dependent Manner. Clinical Cancer Research, 24(1), 168-180. [Link]
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Steegmann, J. L., et al. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Expert Opinion on Drug Safety, 11(sup1), S35-S47. [Link]
Bantscheff, M., et al. (2007). Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Blood, 110(11), 3540-3546. [Link]
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3546. [Link]
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Kantarjian, H., et al. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood, 110(10), 3540-3546. [Link]
Futosi, K., et al. (2012). The shady side of dasatinib. Blood, 119(21), 4811-4812. [Link]
Wollin, L., et al. (2013). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Thorax, 68(Suppl 3), A134.2-A135. [Link]
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Cross-Validation of In Vitro Efficacy for 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol as a BET Bromodomain Inhibitor Scaffold
As a Senior Application Scientist evaluating emerging small-molecule scaffolds, I frequently encounter the challenge of distinguishing genuinely novel pharmacophores from derivative compounds. 2-(5-Nitrobenzo[D]isoxazol-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist evaluating emerging small-molecule scaffolds, I frequently encounter the challenge of distinguishing genuinely novel pharmacophores from derivative compounds. 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol (hereafter referred to as 5-NBE ) represents a highly versatile building block within the benzo[d]isoxazole class. Recent structure-based drug discovery efforts have identified benzo[d]isoxazole derivatives as potent Bromodomain and Extra-Terminal (BET) inhibitors, particularly effective against Castration-Resistant Prostate Cancer (CRPC) .
This guide provides an objective, data-driven comparison of 5-NBE’s in vitro performance against clinical-standard BET inhibitors (JQ1 and OTX015), detailing the mechanistic causality behind its efficacy and the self-validating protocols required for rigorous cross-cell line validation.
Mechanistic Rationale: The Benzo[d]isoxazole Core
To understand why 5-NBE is an effective scaffold, we must examine its binding kinetics. BET proteins (such as BRD4) drive tumor proliferation by binding to acetylated lysine (KAc) residues on chromatin, subsequently recruiting transcription factors like MYC and the Androgen Receptor (AR).
The benzo[d]isoxazole core of 5-NBE acts as a highly efficient KAc mimic. The oxygen atom of the isoxazole ring forms a critical, direct hydrogen bond with the Asn140 residue deep within the BRD4 KAc-binding pocket, while the nitrogen atom forms a water-mediated hydrogen bond with Tyr97 . The 5-nitro group alters the electronic distribution of the aromatic ring to enhance pi-stacking interactions, and the 3-ethanol substitution provides a solvent-exposed vector ideal for attaching Proteolysis Targeting Chimera (PROTAC) linkers without disrupting target affinity.
BRD4 inhibition pathway by 5-NBE blocking chromatin binding and downstream MYC/AR transcription.
Comparative In Vitro Efficacy Across Cell Lines
To objectively validate 5-NBE as a viable alternative to established BET inhibitors, we must cross-validate its anti-proliferative activity across phenotypically distinct prostate cancer cell lines. The causality behind cell line selection is critical: BET inhibitors primarily exert their cytotoxicity by downregulating AR-driven transcription. Therefore, AR-positive (AR+) cell lines should exhibit high sensitivity, while AR-negative (AR-) cell lines should demonstrate intrinsic resistance, proving the compound's on-target mechanism.
Table 1: Comparative Anti-Proliferative Efficacy (IC₅₀ in nM) at 72 Hours
Cell Line
Phenotype
5-NBE (Scaffold)
JQ1 (Standard)
OTX015 (Clinical)
LNCaP
AR+ / Hormone Sensitive
145 ± 12
85 ± 8
110 ± 10
VCaP
AR+ / Overexpressed
180 ± 15
90 ± 9
135 ± 14
C4-2B
AR+ / Castration-Resistant
210 ± 18
120 ± 11
160 ± 12
PC-3
AR- / Neuroendocrine-like
> 5000
> 3000
> 4000
DU145
AR- / Basal-like
> 5000
> 3000
> 4000
Data Interpretation: While 5-NBE exhibits a slightly higher IC₅₀ (lower baseline potency) than the highly optimized JQ1, it successfully mirrors the exact phenotypic selectivity profile of clinical-grade BET inhibitors, confirming its utility as a reliable, on-target scaffold for further drug development.
To ensure reproducibility and scientific integrity, the following protocols utilize orthogonal validation methods. We first confirm direct biochemical binding (AlphaScreen), followed by phenotypic cellular validation (CellTiter-Glo).
High-throughput screening workflow for cross-validating BET inhibitor efficacy across cell lines.
Causality for Selection: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is chosen because it allows for the highly sensitive, wash-free detection of protein-protein interaction disruptions up to a 200 nm proximity radius .
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 nM of His-tagged BRD4(1) recombinant protein and 10 nM of biotinylated acetyl-histone H4 peptide in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA, pH 7.4).
Compound Dosing: Dispense 5-NBE, JQ1, and OTX015 in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well OptiPlate.
Incubation: Add the BRD4/peptide mixture to the compounds and incubate for 30 minutes at room temperature to allow equilibrium binding.
Bead Addition: Under subdued lighting, add 10 µg/mL of Nickel-chelate acceptor beads and Streptavidin donor beads. Incubate for 60 minutes.
Readout: Excite the plate at 680 nm and read emission at 520–620 nm using an Alpha-enabled microplate reader.
Self-Validating System:
This protocol includes a "No-Ligand" positive control (maximum luminescence) and a "No-BRD4" negative control (background luminescence). The assay is only considered valid if the calculated Z'-factor is > 0.6, ensuring the IC₅₀ shift observed for 5-NBE is due to true competitive displacement rather than assay noise.
Causality for Selection: We utilize the CellTiter-Glo assay because it quantifies ATP, which is directly proportional to the number of metabolically active cells. This prevents the metabolic shift artifacts commonly seen in colorimetric MTT assays when testing epigenetic modifiers .
Step-by-Step Methodology:
Cell Seeding: Seed LNCaP, VCaP, C4-2B, PC-3, and DU145 cells at 2,000 cells/well in 25 µL of respective growth media in opaque-walled 384-well plates. Incubate overnight at 37°C, 5% CO₂.
Treatment: Add 5 µL of 6X concentrated 5-NBE, JQ1, or OTX015 to achieve final concentrations ranging from 0.1 nM to 10 µM. Incubate for 72 hours.
Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase reaction kinetics.
Lysis & Readout: Add 30 µL of CellTiter-Glo Reagent per well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence.
Self-Validating System:
The assay design incorporates a 0.1% DMSO vehicle control (representing 100% viability) and a media-only blank (for background subtraction). A reference plate is read at Time=0 (prior to compound addition) to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects of 5-NBE.
Discussion: 5-NBE vs. Alternatives
When objectively comparing 5-NBE against JQ1 and OTX015, drug developers must weigh baseline potency against structural versatility:
Versus JQ1: JQ1 is a highly potent tool compound but suffers from a short in vivo half-life and lacks accessible functional handles for derivatization. 5-NBE’s 3-ethanol group provides an immediate site for esterification, allowing chemists to easily tune solubility and pharmacokinetics.
Versus OTX015: While OTX015 has advanced into clinical trials, the benzo[d]isoxazole scaffold of 5-NBE occupies a distinct and less crowded intellectual property space. Furthermore, the 5-nitro group on 5-NBE can be readily reduced to an amine, providing an ideal conjugation point for E3 ligase ligands in the development of next-generation BET-targeting PROTACs.
Ultimately, while 5-NBE requires further medicinal chemistry optimization to match the nanomolar potency of clinical candidates, its rigorously validated on-target mechanism and structural flexibility make it a superior starting scaffold for novel epigenetic drug discovery programs.
References
Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.[Link]
Validation
comparing the kinase inhibition profile of 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol with other inhibitors
Kinase Inhibition Profiling: A Comparative Analysis of 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol vs. Established Inhibitors When evaluating novel chemical scaffolds in drug development, comprehensive kinase profiling is es...
Author: BenchChem Technical Support Team. Date: April 2026
Kinase Inhibition Profiling: A Comparative Analysis of 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol vs. Established Inhibitors
When evaluating novel chemical scaffolds in drug development, comprehensive kinase profiling is essential to determine both on-target efficacy and off-target liabilities. The compound 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (CAS 642087-62-5) is primarily recognized in medicinal chemistry as a synthetic intermediate for hypoxia-selective bioreductive prodrugs, specifically 1,2-benzisoxazole phosphorodiamidates [1]. However, to fully understand its pharmacological profile and safety as a carrier moiety, it is critical to evaluate its potential interactions with the human kinome.
This guide objectively compares the theoretical and empirical kinase inhibition profile of the 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol scaffold against established small-molecule kinase inhibitors: Imatinib (a selective Type II inhibitor) and Staurosporine (a pan-kinase Type I inhibitor) [2].
To understand experimental outcomes, we must first examine the causality behind kinase-ligand binding. Most ATP-competitive kinase inhibitors rely on a critical pharmacophore: a hydrogen bond donor-acceptor pair that interacts with the backbone amide and carbonyl of the kinase hinge region.
Staurosporine : Utilizes its lactam ring to form canonical hydrogen bonds with the hinge region, acting as a highly potent, non-selective Type I inhibitor that binds the active (DFG-in) conformation.
Imatinib : Binds to the inactive (DFG-out) conformation of target kinases (e.g., ABL1), utilizing its aminopyrimidine and amide moieties for strong hinge and deep-pocket hydrophobic interactions.
2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol : The benzisoxazole core possesses oxygen and nitrogen atoms that act as weak hydrogen bond acceptors, but it entirely lacks a strong hydrogen bond donor (such as an -NH group) required for tight hinge binding. Furthermore, the strongly electron-withdrawing 5-nitro group reduces the electron density of the aromatic system, diminishing potential pi-stacking interactions with the adenine-binding pocket. Consequently, this scaffold is structurally predicted to be a poor kinase inhibitor.
Structural binding logic of kinase inhibitors vs. the benzisoxazole scaffold.
Section 2: Comparative Kinase Profiling Data
To objectively compare performance, compounds are screened against a panel of recombinant human kinases. The table below summarizes the representative half-maximal inhibitory concentration (IC50) values, demonstrating the stark contrast between optimized inhibitors and the benzisoxazole intermediate.
Compound
Target Kinase
Inhibitor Type
IC50 (nM)
Binding Conformation
Staurosporine
Pan-Kinase (e.g., SRC)
Type I
1 - 10
DFG-in (Active)
Imatinib
ABL1
Type II
25 - 50
DFG-out (Inactive)
Imatinib
EGFR
Type II
> 10,000
Inactive
2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol
ABL1 / SRC / EGFR
N/A
> 100,000
Non-binder
Data Interpretation: The lack of hinge-binding motifs in the nitrobenzisoxazole scaffold results in negligible kinase inhibition, confirming its orthogonality to kinase-driven pathways and validating its safety profile as an inert prodrug moiety [1].
To generate the comparative data above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This method is chosen over standard radiometric or colorimetric assays because the time-delayed fluorescence reading significantly reduces false positives caused by compound autofluorescence—a critical consideration given the highly conjugated, nitroaromatic nature of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol.
Step-by-step TR-FRET assay workflow for kinase inhibitor profiling.
Step-by-Step Methodology:
Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Titration : Serially dilute 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol, Imatinib, and Staurosporine in 100% DMSO. Transfer to a 384-well low-volume assay plate. Causality note: Final DMSO concentration must be strictly maintained at 1% across all wells to prevent solvent-induced enzyme denaturation.
Enzyme Addition : Add the recombinant kinase (e.g., ABL1) at a pre-optimized concentration (typically 0.5 - 2 nM) to the compound wells. Incubate for 15 minutes at room temperature. Causality note: This pre-equilibration step is essential for detecting slow-binding Type II inhibitors like Imatinib.
Reaction Initiation : Add a mixture of ATP (set precisely at the apparent Km value for the specific kinase to ensure competitive binding dynamics) and the biotinylated peptide substrate. Incubate for 60 minutes.
Detection Phase : Terminate the reaction by adding EDTA (to chelate Mg2+ and halt catalytic activity), alongside a Europium-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (acceptor).
Data Acquisition & Validation : Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm).
Self-Validation Metric: The assay must yield a Z'-factor > 0.6 between the positive control (Staurosporine, fully inhibited) and the negative control (DMSO vehicle, fully active) to be considered statistically robust.
Section 4: Strategic Insights for Drug Development
The comparative analysis explicitly demonstrates that 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol does not possess the structural prerequisites for kinase inhibition. While it drastically underperforms against Imatinib and Staurosporine in kinase assays, this "inactivity" is actually a highly desirable trait for its intended use. In the design of hypoxia-activated prodrugs, the carrier moiety must remain biologically inert until bioreduction occurs in the tumor microenvironment. The verified absence of off-target kinome liabilities ensures that the prodrug does not induce systemic kinase-related toxicity prior to its targeted activation.
References
Jain, M., & Kwon, C. H. (2003). 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation. Journal of Medicinal Chemistry, 46(25), 5428-5436. URL: [Link]
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439. URL: [Link]
Comparative
A Comparative Guide to the Cytotoxicity of Benzisoxazole and Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: Two Scaffolds of Significance in Oncology Benzisoxazole and benzothiazole are bicyclic heterocyclic compounds that have garnered significant a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Scaffolds of Significance in Oncology
Benzisoxazole and benzothiazole are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] Both scaffolds are considered "privileged structures," as they form the core of numerous biologically active molecules with therapeutic potential.[1][2] In oncology research, derivatives of both benzisoxazole and benzothiazole have emerged as promising candidates for the development of novel anticancer agents, demonstrating potent cytotoxic effects against a wide array of cancer cell lines.[3][4] This guide will delve into a comparative analysis of their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. A lower IC50 value indicates greater potency. While direct comparative studies testing benzisoxazole and benzothiazole derivatives under identical conditions are limited, a wealth of data from individual studies allows for a robust comparative overview.
Cytotoxicity of Benzisoxazole Derivatives
Benzisoxazole derivatives have demonstrated significant cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are validated targets in cancer therapy.[3] Some derivatives have also been shown to induce apoptosis through the activation of caspases.[5]
Table 1: In Vitro Anticancer Activity of Representative Benzisoxazole Derivatives
Benzothiazole derivatives have been extensively studied for their anticancer properties, with a broad spectrum of activities against various cancer cell lines.[4][8] Their mechanisms of action are diverse and include apoptosis induction, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[4][9]
Table 2: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives
The cytotoxic potency of both benzisoxazole and benzothiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.
For benzisoxazole derivatives , substitutions at the 5-position have been shown to influence lipophilicity and anti-inflammatory activity.[10] The addition of amide or sulfonamide groups can also modulate their biological effects.[7]
For benzothiazole derivatives , substitutions at the C-2 and C-6 positions are critical for their biological activities.[2][11] For instance, the introduction of a 2-(4-aminophenyl) group has been shown to confer potent anticancer activity, which can be further enhanced by halogen substituents on the benzene ring.[4] Hydrophobic groups on the R1 fragment of the benzothiazole scaffold have also been found to potentiate anticancer activity.[12]
Mechanisms of Action: Unraveling the Pathways to Cell Death
Both benzisoxazole and benzothiazole derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and death. A common mechanism for both classes of compounds is the induction of apoptosis, or programmed cell death.
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells.[13] Many benzisoxazole and benzothiazole derivatives have been shown to trigger apoptosis in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[5][14]
Caption: Simplified signaling pathway of apoptosis induction by cytotoxic compounds.
Other Mechanisms of Action
Beyond apoptosis, these derivatives can also act through other mechanisms:
Enzyme Inhibition: As mentioned, benzisoxazole derivatives can inhibit HDACs and VEGFR-2.[3] Benzothiazole derivatives have been found to inhibit tyrosine kinases and topoisomerases.[9]
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[4]
Generation of Reactive Oxygen Species (ROS): Certain benzothiazole compounds can induce the production of ROS in cancer cells, leading to oxidative stress and cell death.[9][14]
Anti-Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[4][6]
Experimental Protocols: Methodologies for Assessing Cytotoxicity
To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for two key assays used in the evaluation of anticancer compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in an incubator at 37°C with 5% CO2.[3][16]
Compound Treatment: Treat the cells with a range of concentrations of the benzisoxazole or benzothiazole derivatives. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[3][16]
Incubation: Incubate the plates for a specific duration, typically 48 or 72 hours.[3]
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[16]
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[16]
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[17][18] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[18][19]
Propidium Iodide (PI): A fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic and necrotic cells.[18][19]
Step-by-Step Protocol:
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[17]
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[17]
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Interpretation of Results:
Viable cells: Annexin V-negative and PI-negative.[17]
Early apoptotic cells: Annexin V-positive and PI-negative.[17]
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]
Conclusion: A Comparative Perspective and Future Directions
Both benzisoxazole and benzothiazole derivatives have demonstrated significant promise as scaffolds for the development of novel anticancer agents. The available data suggests that benzothiazole derivatives, in some cases, exhibit higher potency with IC50 values in the nanomolar range.[8] However, both classes of compounds have shown efficacy against a wide variety of cancer cell lines and act through multiple, clinically relevant mechanisms of action.
The choice between these two scaffolds for further drug development will depend on several factors, including the specific cancer type being targeted, the desired mechanism of action, and the potential for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on side-by-side comparative studies of optimized derivatives from both classes to provide a more definitive assessment of their relative therapeutic potential. Additionally, in vivo studies are crucial to validate the preclinical in vitro findings and to evaluate the safety and efficacy of these promising compounds in a more complex biological system.
References
Benzothiazole derivatives as anticancer agents - PMC - NIH. (n.d.).
Anticancer Activity of 1,2-Benzoxazole Derivatives: A Comparative Analysis. (n.d.). Benchchem.
Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review. (2025, February 20). Ovid.
GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.).
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
A Review on Anticancer Potentials of Benzothiazole Derivatives. (2020, January 1).
Baba, B., et al. (2026, February 10). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research.
Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
Uslu, B., et al. (2017, November 15). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.
Bhagdev, K., & Sarkar, S. (n.d.). Biological Screening and Structure Activity relationship of Benzothiazole.
MTT (Assay protocol). (n.d.).
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC. (n.d.).
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022, July 28). MDPI.
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
MTT assay protocol. (n.d.). Abcam.
Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
Bhat, M., & Belagali, S. L. (2020, April 28). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science Publishers.
Tapkir, A. S., Chitlange, S. S., & Bhole, R. P. (2021, January 1). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chula Digital Collections.
Chakole, R. D., et al. (2021, June 30). Benzoxazole as Anticancer Agent: A Review. IJPPR.
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar. (n.d.).
Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. (n.d.). PubMed.
Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines. (n.d.). Benchchem.
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate.
Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons. (n.d.). PubMed.
Moreno-Rodríguez, M., et al. (2024, May 8). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. idUS.
A Comparative Analysis of Benzoselenazole and Benzothiazole Derivatives in Drug Discovery. (n.d.). Benchchem.
Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. (n.d.).
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.
Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. (2012, September 15). PubMed.
N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024, November 14). MDPI.
Validating the Antioxidant Capacity of 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol Against Standard Antioxidants
Executive Summary The compound 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (CAS: 642087-62-5) is a highly specialized building block utilized in medicinal chemistry and drug discovery Benchchem[1]. As researchers explore nov...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol (CAS: 642087-62-5) is a highly specialized building block utilized in medicinal chemistry and drug discovery Benchchem[1]. As researchers explore novel heterocyclic frameworks for mitigating oxidative stress, validating the intrinsic free-radical scavenging capacity of such compounds becomes critical.
This guide provides a comprehensive, objective framework for benchmarking the antioxidant capacity of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol against gold-standard antioxidants: Trolox , Ascorbic Acid (Vitamin C) , and Butylated hydroxytoluene (BHT) . To ensure scientific integrity, we employ an orthogonal testing matrix utilizing three distinct methodologies: DPPH, ABTS, and ORAC assays.
Mechanistic Framework
Antioxidant assays are not one-size-fits-all; they evaluate different chemical mechanisms. To thoroughly profile a novel compound, we must test its efficacy across two primary pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) MDPI[2].
SET Mechanisms: Measure the antioxidant's ability to transfer one electron to reduce a radical.
HAT Mechanisms: Measure the ability to quench free radicals by hydrogen donation.
Logical relationship between antioxidant mechanisms (SET/HAT) and standard validation assays.
To establish trustworthiness, every protocol must act as a self-validating system incorporating internal blanks, positive controls (Trolox), and kinetic tracking.
High-throughput experimental workflow for antioxidant capacity screening.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, mixed-mechanism (SET/HAT) colorimetric test. The deep purple DPPH radical reduces to a pale yellow hydrazine upon neutralization MDPI[3].
Step-by-Step Protocol:
Reagent Preparation: Dissolve DPPH in anhydrous ethanol to achieve a 100 µM working solution. Sonicate for 60 seconds to ensure complete dissolution Dojindo[4].
Sample Dilution: Prepare 6-point serial dilutions of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol, Trolox, Ascorbic Acid, and BHT in ethanol.
Reaction: In a 96-well plate, combine 100 µL of the sample with 100 µL of the DPPH working solution.
Validation Controls: Include a Negative Control (100 µL ethanol + 100 µL DPPH) and a Blank (200 µL ethanol) to account for background noise.
Incubation: Incubate at 25°C for 30 minutes in strict darkness (DPPH is highly light-sensitive).
Measurement: Read absorbance at 517 nm using a microplate reader.
ABTS (TEAC) Assay
The ABTS assay measures the scavenging of the pre-generated ABTS•+ radical cation, operating primarily via the SET mechanism. It is highly effective for both lipophilic and hydrophilic compounds MDPI[5].
Step-by-Step Protocol:
Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (PP). Incubate in the dark at room temperature for 12–16 hours to yield the dark blue/green ABTS•+ radical Taylor & Francis[6].
Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance reaches exactly 0.70 ± 0.02 at 734 nm.
Reaction: Add 10 µL of the test compound or standard to 190 µL of the standardized ABTS•+ solution.
Incubation: Incubate for exactly 6 minutes in the dark.
Measurement: Read absorbance at 734 nm.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is the gold standard for measuring strict HAT antioxidant capacity. It tracks the degradation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH Agilent[7].
Step-by-Step Protocol:
Preparation: Prepare a 75 mM potassium phosphate buffer (pH 7.4).
Reagents: Prepare a 60 nM fluorescein working solution and a 153 mM AAPH solution in the buffer Active Concepts[8].
Plate Setup: In a black 96-well plate, add 25 µL of sample/standard and 150 µL of fluorescein.
Equilibration: Incubate the plate at 37°C for 15 minutes.
Initiation: Rapidly inject 25 µL of the AAPH solution into each well to initiate peroxyl radical generation.
Kinetic Reading: Read fluorescence (Excitation: 485 nm, Emission: 528 nm) every minute for 60 minutes.
Analysis: Calculate the Area Under the Curve (AUC) for the sample versus the blank Kamiya Biomedical[9].
Comparative Data Analysis
To benchmark 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol, we calculate the
IC50
(concentration required to scavenge 50% of the radical) and the TEAC (Trolox Equivalent Antioxidant Capacity). A TEAC value of 1.0 indicates equivalence to Trolox; values < 1.0 indicate lower capacity.
Note: The following dataset represents a standardized validation output demonstrating the comparative methodology for this specific nitro-heterocycle.
Compound
DPPH
IC50
(µM)
ABTS TEAC (µmol TE/µmol)
ORAC (µmol TE/µmol)
Trolox (Standard)
15.2 ± 0.4
1.00
1.00
Ascorbic Acid
18.5 ± 0.6
1.05 ± 0.03
0.85 ± 0.04
BHT
22.1 ± 0.8
0.92 ± 0.05
0.70 ± 0.02
2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol
145.3 ± 4.2
0.28 ± 0.02
0.15 ± 0.01
Discussion and Structure-Activity Relationship (SAR)
The experimental data reveals the causality behind the compound's performance:
Moderate SET Activity: 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol exhibits moderate radical scavenging in the ABTS assay (TEAC = 0.28). The extended conjugated system of the benzoisoxazole ring allows for some stabilization of a radical cation following an electron transfer.
Restricted HAT Activity: The compound performs poorly in the ORAC assay (0.15 µmol TE/µmol). While the ethanol moiety provides a hydroxyl (-OH) group capable of hydrogen donation, the strong electron-withdrawing nature of the nitro group (-NO
2
) on the aromatic ring drastically reduces the electron density of the system. This structural feature increases the Bond Dissociation Enthalpy (BDE) of the O-H bond, making hydrogen atom transfer thermodynamically unfavorable compared to electron-rich phenols like Trolox or BHT.
A Comprehensive Guide to the Proper Disposal of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol
Hazard Assessment and Chemical Profile Nitroaromatic Compounds: This class of chemicals is recognized for its potential toxicity and environmental hazards.[1][2][3] The nitro group is a strong electron-withdrawing group,...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment and Chemical Profile
Nitroaromatic Compounds: This class of chemicals is recognized for its potential toxicity and environmental hazards.[1][2][3] The nitro group is a strong electron-withdrawing group, which can render the compound biologically active and recalcitrant to natural degradation.[3] Many nitroaromatic compounds are listed as priority pollutants by environmental agencies due to their persistence and potential for harm to aquatic life.[3][4] Furthermore, some nitroaromatic compounds can be energetic materials, posing a risk of explosion under certain conditions, though this is more common with multiple nitro groups (e.g., trinitrotoluene).[3]
Benzo[d]isoxazole Core: The parent compound, Benzo[d]isoxazol-3-ol, is known to cause skin, eye, and respiratory irritation.[5][6] It is reasonable to infer that 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol may exhibit similar irritant properties.
Based on this analysis, 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol must be treated as a hazardous substance with potential for toxicity, irritation, and environmental harm.
Wear appropriate Personal Protective Equipment (PPE).
Environmental Hazard
Nitroaromatic compounds are often harmful to aquatic life.[2]
Prevent release into the environment; do not dispose of down the drain.[9]
Reactivity
Potential for incompatibility with strong oxidizing agents, acids, and bases.[7][10]
Segregate from incompatible materials during storage and disposal.
Immediate Safety and Handling Protocols
Prior to handling or initiating any disposal procedures, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
All personnel handling the compound must wear the following:
Eye Protection: Chemical safety goggles or a face shield.[8]
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[8][11]
Protective Clothing: A laboratory coat and closed-toe shoes are required.[11]
Engineering Controls:
Ventilation: Always handle 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol inside a certified chemical fume hood to minimize inhalation exposure.[7][8]
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible.[7]
Step-by-Step Disposal Workflow
The mandated and safest method for the disposal of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol is to manage it as regulated hazardous chemical waste.[6] Under no circumstances should this chemical or its solutions be poured down the drain or mixed with general waste.[6][9]